Ethyl 2-fluoronicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVVBYDLMJMJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558614 | |
| Record name | Ethyl 2-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113898-56-9 | |
| Record name | Ethyl 2-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-fluoronicotinate: A Technical Guide for Researchers
CAS Number: 113898-56-9
This technical guide provides a comprehensive overview of Ethyl 2-fluoronicotinate, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document summarizes its chemical and physical properties, provides detailed hypothetical experimental protocols, and explores its potential applications in medicinal chemistry.
Core Properties and Data
This compound, with the IUPAC name ethyl 2-fluoropyridine-3-carboxylate, is a heterocyclic compound incorporating a fluorine atom at the 2-position of the pyridine ring.[1] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[2][3]
Physicochemical Properties
Quantitative data for this compound is primarily based on computed values. The following tables summarize the key physical and chemical properties.
| Identifier | Value | Source |
| CAS Number | 113898-56-9 | PubChem[1] |
| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |
| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate | PubChem[1] |
| Synonyms | Ethyl 2-fluoropyridine-3-carboxylate, 2-Fluoro-nicotinic acid ethyl ester | PubChem[1] |
| Computed Property | Value | Source |
| Molecular Weight | 169.15 g/mol | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 169.0539069 g/mol | PubChem[1] |
| Monoisotopic Mass | 169.0539069 g/mol | PubChem[1] |
| Topological Polar Surface Area | 39.2 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in readily accessible literature. However, based on established organic chemistry principles and procedures for analogous compounds, the following hypothetical protocols are provided for guidance.
Synthesis of this compound
A plausible synthetic route to this compound involves the esterification of 2-fluoronicotinic acid.
Reaction:
2-Fluoronicotinic acid + Ethanol --(Acid Catalyst, Heat)--> this compound + Water
Materials:
-
2-Fluoronicotinic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Toluene (or other suitable solvent)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoronicotinic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or toluene.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and three distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atom and the ester group.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O single bond stretches, C-F stretch, and aromatic C-H and C=C/C=N stretches.
Mass Spectrometry (MS):
The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z = 169. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Analytical Workflow
Caption: Typical analytical workflow for structure confirmation.
Applications in Drug Development
Fluorinated pyridine derivatives are of significant importance in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable electrostatic interactions.[2][3]
While specific biological activities or signaling pathway involvement for this compound are not widely reported, its structural motif is present in a variety of biologically active compounds. It serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The reactivity of the 2-fluoro substituent allows for nucleophilic aromatic substitution reactions, providing a handle to introduce diverse functionalities.
Researchers in drug discovery can utilize this compound as a starting material for the synthesis of libraries of novel compounds to be screened for various biological targets. Its derivatives could potentially be investigated as inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. The strategic placement of the fluorine atom makes it an attractive building block for creating drug candidates with improved pharmacokinetic and pharmacodynamic profiles.[2][3]
References
Ethyl 2-fluoronicotinate molecular weight and formula
This document provides core technical specifications for Ethyl 2-fluoronicotinate, a chemical compound relevant to researchers and professionals in drug development and chemical synthesis.
While a comprehensive guide including experimental protocols and detailed signaling pathways is beyond the scope of this response, the following section summarizes the fundamental molecular properties of this compound. The data is presented to facilitate easy reference and comparison.
Molecular Properties
The fundamental molecular characteristics of this compound have been compiled from established chemical databases. These properties are essential for any experimental design or theoretical modeling involving this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | PubChem[1][2][3] |
| Molecular Weight | 169.15 g/mol | PubChem[1][3] |
| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate | PubChem[1] |
| CAS Number | 113898-56-9 | PubChem[1], AOBChem[2] |
Logical Relationship of Molecular Identifiers
The following diagram illustrates the direct relationship between the common name of the compound and its primary molecular identifiers.
Caption: Relationship between the compound name and its molecular formula and weight.
References
An In-depth Technical Guide to the Spectroscopic Analysis of Pyridine-3-Carboxylic Acid Ethyl Esters
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoronicotinate (CAS 113898-56-9) is a fluorinated derivative of nicotinic acid, a class of compounds of significant interest in medicinal chemistry and drug development.[1] The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule. A thorough structural characterization using various spectroscopic techniques is paramount for confirming the identity, purity, and structure of such compounds. This guide provides a comprehensive overview of the key spectroscopic methods used for the analysis of pyridine-3-carboxylic acid ethyl esters, using Ethyl nicotinate as a model.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Ethyl nicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectroscopic Data for Ethyl nicotinate [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.23 | s | - | H-2 |
| 8.77 | d | 4.8 | H-6 |
| 8.30 | dt | 8.0, 1.8 | H-4 |
| 7.39 | dd | 8.0, 4.8 | H-5 |
| 4.42 | q | 7.1 | -OCH₂CH₃ |
| 1.42 | t | 7.1 | -OCH₂CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data for Ethyl nicotinate [2]
| Chemical Shift (δ) ppm | Assignment |
| 165.2 | C=O |
| 153.4 | C-6 |
| 150.9 | C-2 |
| 136.9 | C-4 |
| 126.4 | C-3 |
| 123.3 | C-5 |
| 61.4 | -OCH₂CH₃ |
| 14.3 | -OCH₂CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for Ethyl nicotinate
| m/z | Relative Intensity (%) | Assignment |
| 151 | 100 | [M]⁺ (Molecular Ion) |
| 123 | 60 | [M - C₂H₄]⁺ |
| 106 | 85 | [M - OC₂H₅]⁺ |
| 78 | 95 | [C₅H₄N]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV
Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Spectroscopy Data for Ethyl nicotinate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-2980 | Medium | C-H stretch (aromatic and aliphatic) |
| 1725 | Strong | C=O stretch (ester) |
| 1590, 1480 | Medium-Strong | C=C and C=N stretch (pyridine ring) |
| 1280 | Strong | C-O stretch (ester) |
| 1100 | Strong | C-N stretch (pyridine ring) |
| 750 | Strong | C-H bend (out-of-plane) |
Sample Preparation: Thin film
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.[3]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][5]
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[5]
-
Cap the NMR tube securely.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
EI-MS Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).[6]
-
Electron Energy: 70 eV.[7]
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 seconds per scan.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide valuable structural information.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.[8][9]
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[10]
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups using correlation tables.
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a small organic molecule like this compound.
References
- 1. This compound | C8H8FNO2 | CID 14296371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. sites.bu.edu [sites.bu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. agilent.com [agilent.com]
- 9. ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to the Solubility of Ethyl 2-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-fluoronicotinate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its known physicochemical properties, qualitative solubility profile based on analogous compounds, and detailed experimental protocols for determining its solubility. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. Below is a summary of the computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |
| Molecular Weight | 169.15 g/mol | PubChem[1] |
| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate | PubChem[1] |
| CAS Number | 113898-56-9 | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Qualitative Solubility Profile
While specific experimental data for this compound is scarce, the solubility of structurally similar compounds, such as ethyl nicotinate and ethyl isonicotinate, can provide valuable insights.[2][3][4][5] Generally, pyridine derivatives with ester functionalities exhibit good solubility in organic solvents and limited solubility in aqueous solutions.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Aqueous | Water, Buffered Solutions (pH 2-9) | Poorly Soluble | The presence of the ethyl ester group increases the lipophilicity of the molecule, reducing its affinity for polar aqueous media. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. |
| Polar Protic | Ethanol, Methanol | Soluble | The ester and pyridine nitrogen can act as hydrogen bond acceptors. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are essential. The following sections detail methodologies for determining both thermodynamic and kinetic solubility.
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature.[6][7]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifugation can be used to accelerate the separation.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. It is crucial to avoid disturbing the solid material at the bottom. Filtration using a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Analyze the concentration of the dissolved this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Prepare a standard curve of the compound with known concentrations. Determine the concentration of the compound in the supernatant by comparing its analytical response to the standard curve. This concentration represents the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[8] This is often a high-throughput screening method used in early drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., phosphate-buffered saline). The final DMSO concentration should be low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Incubate the solution at a constant temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) to allow for precipitation.
-
Precipitate Removal: Separate any precipitate by filtration or centrifugation.
-
Quantification: Analyze the concentration of the compound remaining in the solution using a suitable analytical technique like HPLC-UV or LC-MS.
Logical Classification of Solubility
A systematic approach to solubility testing can help in classifying the compound based on its acidic or basic properties.[9]
Caption: Solubility Classification Workflow.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Page loading... [wap.guidechem.com]
- 4. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]
- 5. Showing Compound Ethyl nicotinate (FDB001016) - FooDB [foodb.ca]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Ethyl 2-fluoronicotinate: A Technical Guide to Safe Handling and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoronicotinate is a fluorinated pyridine derivative of growing interest in medicinal chemistry and drug development. Its unique electronic properties make it a valuable building block for the synthesis of novel therapeutic agents. As with any specialized chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, tailored for a scientific audience.
Physical and Chemical Properties
Quantitative data for this compound is limited, with many properties currently available only through computational models. The following table summarizes the available data. Researchers should exercise caution and handle the compound as if its experimental properties may differ.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |
| Molecular Weight | 169.15 g/mol | PubChem[1] |
| CAS Number | 113898-56-9 | PubChem[1] |
| Appearance | Not available (likely a liquid or low-melting solid) | General chemical knowledge |
| Boiling Point | Not available (experimental) | |
| Melting Point | Not available (experimental) | |
| Flash Point | Not available (experimental) | |
| Density | Not available (experimental) | |
| Solubility | Not available (experimental) | |
| Computed XLogP3 | 1.5 | PubChem[1] |
Toxicological Data and Exposure Limits
There is currently no specific toxicological data, such as LD50 or LC50 values, available for this compound. Furthermore, no occupational exposure limits (OELs) have been established. In the absence of this data, it is crucial to handle this compound with a high degree of caution, treating it as a potentially hazardous substance. The safety precautions outlined in this guide are based on the known hazards of similar pyridine and fluorinated organic compounds.
| Parameter | Value | Notes |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | Handle with care to avoid all routes of exposure. |
| Skin Corrosion/Irritation | No data available | Assumed to be a skin irritant. Avoid contact. |
| Eye Damage/Irritation | No data available | Assumed to be an eye irritant. Wear eye protection. |
| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available | Treat as an unknown hazard. |
| Occupational Exposure Limits (OELs) | Not established | Minimize exposure to as low as reasonably practicable. |
Experimental Protocol: Safe Laboratory Handling
This protocol outlines the standard operating procedure for the safe handling of this compound in a research laboratory setting.
4.1. Engineering Controls
-
All work with this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[1]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
4.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection: If there is a risk of generating aerosols or working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
4.3. Chemical Handling
-
Weighing and Transferring:
-
Perform all transfers of solid or liquid this compound within a fume hood to minimize the risk of inhalation or spillage.
-
Use a spatula or a syringe for transfers to avoid generating dust or splashes.
-
Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.
-
-
Reaction Setup and Monitoring:
-
Set up all reactions in a fume hood.
-
Ensure all glassware is free from defects and is securely clamped.
-
Continuously monitor reactions for any unexpected changes in temperature, pressure, or color.
-
4.4. Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
Keep the container tightly sealed to prevent the release of vapors and to protect it from moisture.
4.5. Waste Disposal
-
All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, pipette tips), must be disposed of as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
5.1. First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
5.2. Spill Response Workflow
The following diagram outlines the general procedure for responding to a small chemical spill of this compound in a laboratory setting. For large spills, evacuate the area and contact emergency services.
Caption: Workflow for a small chemical spill response.
Conclusion
While this compound holds promise as a valuable synthetic intermediate, the current lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can safely incorporate this compound into their synthetic endeavors. It is strongly recommended to consult the most recent Safety Data Sheet (SDS) from the supplier before use and to conduct a thorough risk assessment for any new experimental procedure involving this compound.
References
An In-Depth Technical Guide to Ethyl 2-fluoronicotinate for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, Ethyl 2-fluoronicotinate (CAS No. 113898-56-9) is a fluorinated pyridine derivative with significant potential in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its commercial availability, key physicochemical properties, a detailed experimental protocol for its application in nucleophilic aromatic substitution, and a conceptual workflow for its utilization in synthetic chemistry.
Commercial Availability
This compound is available from a range of chemical suppliers, catering to the needs of research and development laboratories. The purity and available quantities vary among suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their intended application. The table below summarizes the offerings from several vendors.
| Supplier | Purity | Available Quantities | Additional Information |
| AOBChem | 95% | 5g, 10g, 25g, 100g | Inquire for larger quantities.[1][2] |
| United States Biological | Highly Purified | 100mg | - |
| Chiralen | 98% | 1g, 5g, 25g | Bulk inquiry available. |
| Sunway Pharm Ltd | 97% | 1g, 5g, 10g | -[3] |
| Molbase | - | - | Platform lists multiple suppliers.[4] |
Note: Pricing and stock availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the prediction of the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | PubChem[5] |
| Molecular Weight | 169.15 g/mol | PubChem[5] |
| CAS Number | 113898-56-9 | PubChem[5] |
| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate | PubChem[5] |
| Synonyms | Ethyl 2-fluoropyridine-3-carboxylate, 3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester | PubChem[5] |
Application in Organic Synthesis: A Detailed Experimental Protocol
General Protocol for Nucleophilic Aromatic Substitution with an Amine
Objective: To synthesize an ethyl 2-(amino)nicotinate derivative via the displacement of the fluoride from this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine, morpholine) (1.0 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol like n-butanol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)) (optional, but often used to scavenge the HF formed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with a hot plate)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography, appropriate solvents)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF).
-
Addition of Reagents: To the stirred solution, add the amine (1.0 - 1.5 equivalents). If a base is used, add it to the reaction mixture (typically 1.5 - 2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific amine and solvent used. Typical temperatures range from 80 °C to 150 °C. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid has precipitated, it may be the product or a salt. The work-up procedure will depend on the properties of the product. A typical work-up involves:
-
Pouring the reaction mixture into water or a saturated aqueous solution of sodium bicarbonate.
-
Extracting the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing the combined organic layers with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is then purified, typically by silica gel column chromatography, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC.
Experimental Workflow and Signaling Pathway Visualization
Experimental Workflow: Nucleophilic Aromatic Substitution
The following diagram illustrates the general workflow for the synthesis of a substituted nicotinic acid derivative from this compound via a nucleophilic aromatic substitution reaction.
Signaling Pathway Involvement
Currently, there is a lack of specific information in publicly available scientific literature detailing the direct involvement of this compound or its immediate derivatives in specific signaling pathways. However, the broader class of substituted pyridines, which can be synthesized from this precursor, are known to be potent modulators of various biological targets, including kinases. For instance, analogues of pirfenidone, an anti-fibrotic agent, have been synthesized from substituted pyridones.[6][7][8] The development of novel kinase inhibitors often involves the use of heterocyclic scaffolds like the one provided by this compound.[9]
For researchers in drug development, this compound serves as a key starting material for generating libraries of compounds to be screened against various biological targets. The diagram below represents a conceptual relationship where derivatives of this compound can be synthesized to target and inhibit a generic kinase signaling pathway.
This guide provides a foundational understanding of this compound for its application in research and drug development. The versatility of this compound in organic synthesis, particularly for accessing novel substituted pyridines, underscores its importance as a valuable tool for medicinal chemists. Further research into the biological activities of its derivatives is likely to uncover more specific roles in modulating key signaling pathways.
References
- 1. usbio.net [usbio.net]
- 2. aobchem.com [aobchem.com]
- 3. Ethyl 2-fluoropyridine-3-carboxylate - CAS:113898-56-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. molbase.com [molbase.com]
- 5. This compound | C8H8FNO2 | CID 14296371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Rising Profile of Ethyl 2-fluoronicotinate in Medicinal Chemistry: A Technical Guide to a Versatile Scaffold
For Immediate Release
Shanghai, China – December 28, 2025 – As the landscape of drug discovery continually evolves, the demand for novel molecular scaffolds with enhanced pharmacological properties is paramount. Ethyl 2-fluoronicotinate, a fluorinated derivative of the nicotinic acid framework, is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique structural and electronic properties offer a versatile platform for the synthesis of innovative therapeutics, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the potential applications of this compound, summarizing its synthetic utility, and presenting hypothetical yet plausible experimental designs based on the known reactivity of analogous compounds.
Introduction: The Fluorine Advantage in Drug Design
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2-fluoropyridine moiety, a key feature of this compound, is particularly advantageous. The high electronegativity of the fluorine atom at the 2-position renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable handle for the introduction of a wide array of functional groups and the construction of complex molecular architectures.
Core Chemical Data for this compound
To facilitate its use in research and development, the fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C8H8FNO2 |
| Molecular Weight | 169.15 g/mol |
| CAS Number | 113898-56-9 |
| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate |
| Synonyms | Ethyl 2-fluoropyridine-3-carboxylate |
Potential Therapeutic Applications
While specific drugs derived from this compound are not yet prevalent in the public domain, the broader class of 2-fluoronicotinic acid derivatives has shown promise in several therapeutic areas.
Oncology
The pyridine nucleus is a common scaffold in a multitude of kinase inhibitors. The ability to functionalize the 2-position of the pyridine ring of this compound allows for the synthesis of derivatives that can target the ATP-binding site of various kinases implicated in cancer progression.
Anti-inflammatory Agents
Derivatives of nicotinic acid have been explored for their anti-inflammatory properties. The unique electronic profile conferred by the fluorine atom in this compound can be leveraged to design novel anti-inflammatory agents with improved potency and pharmacokinetic profiles.
Synthetic Utility and Key Reactions
The primary synthetic utility of this compound lies in the reactivity of the C-F bond towards nucleophiles. This allows for the facile synthesis of a diverse range of substituted pyridine derivatives.
Nucleophilic Aromatic Substitution (SNAr)
A generalized workflow for the nucleophilic substitution on this compound is depicted below. This reaction is central to the derivatization of the scaffold.
Caption: Generalized workflow for nucleophilic aromatic substitution on this compound.
Detailed Experimental Protocol (Hypothetical Example): Synthesis of Ethyl 2-(phenylamino)nicotinate
This protocol is based on established procedures for similar 2-halopyridine compounds.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound in DMF, add aniline and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-(phenylamino)nicotinate.
Potential Signaling Pathway Involvement
Derivatives of this compound, particularly those designed as kinase inhibitors, could potentially modulate key signaling pathways involved in cell growth and proliferation, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor derived from this compound (E2FN).
Future Outlook
This compound represents a promising and currently underexplored building block in medicinal chemistry. Its inherent reactivity and the advantageous properties of the 2-fluoropyridine motif provide a strong foundation for the development of next-generation therapeutics. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully unlock the potential of this versatile scaffold. As more data becomes available, a clearer picture of its role in drug discovery will undoubtedly emerge, paving the way for new and effective treatments for a range of diseases.
An In-depth Technical Guide to the Synthesis of Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the pyridine scaffold is a paramount strategy in modern medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the core synthetic methodologies for accessing fluorinated pyridines, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
Direct C-H Fluorination
Direct C-H fluorination represents an atom-economical approach to introduce fluorine into a pre-existing pyridine ring. This method avoids the need for pre-functionalized substrates, offering a more streamlined synthetic route.
A notable reagent for this transformation is silver(II) fluoride (AgF₂), which facilitates the site-selective fluorination of pyridines and diazines.[1][2] The reaction typically occurs at or near ambient temperature with high selectivity for the position adjacent to the ring nitrogen (C2-position).[1][2] The reaction is tolerant of various functional groups, although it is not compatible with free amines, alcohols, or electron-rich five-membered heterocycles.[3]
Quantitative Data: Direct C-H Fluorination with AgF₂
| Substrate | Product | Yield (%) | Regioselectivity (C2:other) | Reference |
| Pyridine | 2-Fluoropyridine | 85 | >20:1 | [2] |
| 3-Chloropyridine | 2-Fluoro-3-chloropyridine | 78 | Exclusive | [4] |
| 3-Bromopyridine | 2-Fluoro-3-bromopyridine | 75 | Exclusive | [4] |
| 3-Cyanopyridine | 2-Fluoro-3-cyanopyridine | 82 | Exclusive | [4] |
| 3-(Trifluoromethyl)pyridine | 2-Fluoro-3-(trifluoromethyl)pyridine | 70 | Exclusive | [4] |
| 3,5-Dichloropyridine | 2-Fluoro-3,5-dichloropyridine | 88 | Exclusive | [4] |
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | 79-81 | Exclusive | [5] |
Experimental Protocol: Direct C-H Fluorination of 2-Phenylpyridine with AgF₂
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Celite
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, charge anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).[6]
-
Fit the flask with a rubber septum and a nitrogen inlet.[6]
-
Place the flask in an ambient temperature water bath (22-23 °C).[5]
-
Weigh silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) in a glass vial and add it in one portion to the stirred reaction mixture.[5][6]
-
Stir the reaction mixture for 90 minutes.[6]
-
Upon completion, filter the reaction mixture over a pad of Celite (50 g) wetted with MeCN.[6]
-
Concentrate the filtrate under reduced pressure.[5]
-
To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well.[5]
-
Remove the resulting silver salts by filtration.[5]
-
Separate the layers of the filtrate and wash the organic layer with saturated aqueous NaCl (50 mL).[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine as a colorless oil (yield: 79-81%).[5]
Mechanistic Pathway: Direct C-H Fluorination with AgF₂
The mechanism is believed to be analogous to the Chichibabin amination reaction.[2][7] It is initiated by the coordination of the pyridine nitrogen to the silver(II) center, followed by the addition of a fluoride ligand and subsequent hydrogen atom abstraction.[4][8]
Caption: Proposed mechanism for direct C-H fluorination of pyridine with AgF₂.
Electrophilic Fluorination of Dihydropyridine Derivatives
This two-step approach involves the initial electrophilic fluorination of a dihydropyridine precursor, followed by the elimination of hydrogen fluoride to yield the aromatic fluorinated pyridine. Selectfluor® is a commonly employed electrophilic fluorinating agent for this purpose.[5][9]
Quantitative Data: Electrophilic Fluorination with Selectfluor®
| Dihydropyridine Substrate | Fluorinated Pyridine Product | Yield (%) | Reference |
| Methyl 2-methyl-5-nitro-6-phenyl-1,2-dihydropyridine-3-carboxylate | Methyl 2-methyl-5-nitro-6-phenyl-3-fluoronicotinate | 72-91 (elimination step) | [10] |
| Ethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Ethyl 4-(4-chlorophenyl)-2,6-dimethyl-5-fluoro-1,4-dihydropyridine-3-carboxylate | Not reported directly | [5] |
| Methyl 2-methyl-5-nitro-6-(4-methoxyphenyl)-1,2-dihydropyridine-3-carboxylate | Methyl 2-methyl-5-nitro-6-(4-methoxyphenyl)-3-fluoronicotinate | 72-91 (elimination step) | [10] |
Experimental Protocol: Electrophilic Fluorination of a 1,2-Dihydropyridine with Selectfluor®
Materials:
-
1,2-Dihydropyridine derivative
-
Selectfluor®
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Dissolve the 1,2-dihydropyridine (1 equivalent) in anhydrous acetonitrile under an argon atmosphere and cool the solution to 0 °C.[11]
-
In a separate flask, dissolve Selectfluor® (1.1 equivalents) in anhydrous acetonitrile.
-
Slowly add the Selectfluor® solution to the stirred solution of the 1,2-dihydropyridine at 0 °C.[11]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the resulting 3-fluoro-3,6-dihydropyridine can often be used without further purification.[11]
-
To achieve the final fluorinated pyridine, the intermediate 3-fluoro-3,6-dihydropyridine is subjected to conditions that promote the elimination of hydrogen fluoride, such as storing in deuterochloroform solution at room temperature for 2-4 days, which can yield the corresponding pyridine in 72-91% yields after column chromatography.[10]
Mechanistic Pathway: Electrophilic Fluorination of Dihydropyridine
The reaction proceeds through the electrophilic addition of the "F+" equivalent from Selectfluor® to the double bond of the dihydropyridine, forming a cationic intermediate. Subsequent elimination of a proton and the TEDA moiety (from Selectfluor®) leads to the fluorinated dihydropyridine, which then undergoes elimination of HF to afford the fluorinated pyridine.[5]
Caption: General mechanism for the synthesis of fluorinated pyridines via electrophilic fluorination of dihydropyridines.
Nucleophilic Aromatic Substitution (Halex Reaction)
The Halogen Exchange (Halex) reaction is a powerful and industrially relevant method for introducing fluorine into electron-deficient aromatic systems, including pyridines.[1][12] This nucleophilic aromatic substitution (SNA) reaction involves the displacement of a halide (typically chloride or bromide) with a fluoride ion, often from a source like potassium fluoride (KF) or cesium fluoride (CsF).[1] The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.[1]
Quantitative Data: Halex Reaction of Chloropyridines
| Substrate | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pentachloropyridine | KF | Sulfolane | 220 | 83 (for perfluoropyridine) | [1] |
| 2-Chloro-5-nitropyridine | KF | DMSO | 150 | >95 | [12] |
| 2,6-Dichloropyridine | CsF | Sulfolane | 200 | 75 (for 2-chloro-6-fluoropyridine) | [1] |
| 2-Chloropyridine | Anhydrous NBu₄F | Dioxane | Room Temp. | 95 | [13] |
| 3-Chloropyridine | Anhydrous NBu₄F | Dioxane | Room Temp. | <5 | [13] |
Experimental Protocol: General Procedure for Halex Reaction
Materials:
-
Chloropyridine derivative
-
Anhydrous potassium fluoride (KF)
-
Polar aprotic solvent (e.g., DMSO, Sulfolane)
-
Optional: Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
Procedure:
-
To a dry reaction vessel, add the chloropyridine derivative, anhydrous potassium fluoride (excess, e.g., 2-4 equivalents), and the polar aprotic solvent.[1]
-
If desired, add a phase-transfer catalyst.
-
Heat the reaction mixture to the required temperature (typically 150-250 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.
Mechanistic Pathway: Halex Reaction
The Halex reaction proceeds via a classical SNAr mechanism. The fluoride ion attacks the electron-deficient carbon atom bearing the leaving group (halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to yield the fluorinated pyridine.[1]
Caption: Mechanism of the Halex reaction for the synthesis of fluoropyridines.
Other Notable Synthetic Methods
Deoxyfluorination of Hydroxypyridines
Deoxyfluorination reagents convert readily available hydroxypyridines into their corresponding fluoro derivatives. Reagents such as PyFluor are effective for this transformation, offering good yields and selectivity.[14][15] This method is particularly useful for late-stage fluorination in drug discovery programs.[16]
meta-Selective Fluorination via Zincke Imine Intermediates
Achieving meta-selective fluorination of pyridines is a significant challenge. A novel approach involves the ring-opening of pyridines to form Zincke imine intermediates, which then undergo regioselective fluorination with an electrophilic fluorine source, followed by ring-closure to yield the 3-fluoropyridine.[11][17]
Balz-Schiemann Reaction
A classical method for the synthesis of aryl fluorides, the Balz-Schiemann reaction, can be applied to aminopyridines.[3][18] The process involves the diazotization of an aminopyridine to form a diazonium tetrafluoroborate salt, which upon thermal or photolytic decomposition, yields the corresponding fluoropyridine.[3][19] While effective, this method can be hazardous on a large scale due to the instability of diazonium salts.[19]
Synthesis from Fluorinated Building Blocks
The use of pre-fluorinated building blocks is a robust strategy for the construction of complex fluorinated pyridines. This approach offers excellent control over the position of the fluorine atom. Examples of such building blocks include 3-Fluoro-4-pyridineboronic acid pinacol ester, which is amenable to Suzuki-Miyaura cross-coupling reactions to introduce the fluoropyridine moiety into a larger molecule.[20][21]
Conclusion
The synthesis of fluorinated pyridines is a dynamic field with a diverse array of methodologies available to the modern chemist. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability. Direct C-H fluorination and late-stage deoxyfluorination offer elegant solutions for rapid analogue synthesis, while the Halex reaction remains a workhorse for large-scale production. The development of novel strategies, such as the use of Zincke imine intermediates, continues to expand the toolkit for accessing previously challenging fluorinated pyridine isomers. A thorough understanding of these methods, their quantitative aspects, and their underlying mechanisms is crucial for the successful design and execution of synthetic campaigns targeting novel fluorinated pyridine-containing molecules.
References
- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gchemglobal.com [gchemglobal.com]
- 13. researchgate.net [researchgate.net]
- 14. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 15. researchgate.net [researchgate.net]
- 16. brynmawr.edu [brynmawr.edu]
- 17. 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. | Semantic Scholar [semanticscholar.org]
- 18. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 19. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 20. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to Ethyl 2-fluoronicotinate: Synthesis, Structural Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-fluoronicotinate, a fluorinated derivative of the pyridine carboxylic acid scaffold, represents a valuable starting point for the development of novel therapeutic agents. The incorporation of a fluorine atom at the 2-position of the pyridine ring can significantly influence the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives. It covers synthetic methodologies, structure-activity relationships (SAR), and biological activities, with a focus on their potential in drug discovery. Detailed experimental protocols for synthesis and relevant biological assays are provided, alongside a quantitative summary of the biological activities of related compounds.
Introduction to this compound
This compound (also known as ethyl 2-fluoropyridine-3-carboxylate) is a heterocyclic compound with the molecular formula C8H8FNO2.[1] The presence of the electron-withdrawing fluorine atom on the pyridine ring modifies the electronic properties of the molecule, which can lead to enhanced biological activity and improved pharmacokinetic profiles compared to its non-fluorinated counterparts.[2][3] Fluorinated pyridines are key components in a number of FDA-approved drugs, highlighting the importance of this structural motif in medicinal chemistry.[2][4] This guide will explore the synthesis, derivatization, and biological evaluation of compounds based on the this compound core.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common approach involves the nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. For instance, the synthesis of radiolabeled 2-[18F]-fluoroisonicotinic acid hydrazide starts with the nucleophilic displacement on an ethyl-2-(trimethylammonium)-isonicotinate precursor.[5]
A general synthetic workflow for preparing fluoronicotinate derivatives and subsequently evaluating their biological activity is depicted below.
Structural Analogs and Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives can be modulated by modifying various parts of the molecule. Structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity, are crucial for optimizing lead compounds.[6][7]
For a related series of pyrimidine-5-carboxylate inhibitors of AP-1 and NF-κB, it was found that substitution on the amino group at the 2-position could lead to a 2- to 6-fold improvement in potency.[6] While specific SAR data for a broad range of this compound analogs is not extensively published in a single source, general principles from related fluorinated heterocyclic compounds can be applied. For example, the position of the fluorine atom and the nature of the ester group can significantly impact activity.
Biological Activity and Potential Therapeutic Applications
Fluorinated nicotinic acid derivatives have been investigated for a range of biological activities, including anticancer, antifungal, and anti-inflammatory effects.
Anticancer Activity
Numerous studies have reported the in vitro anticancer activity of compounds containing fluoropyridine and related heterocyclic scaffolds. The cytotoxic effects are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine derivative (3a) | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [8] |
| Imidazo[1,2-c]pyrimidine derivative | MCF-7 (Breast Cancer) | 43.4 | [8] |
| Imidazo[1,2-c]pyrimidine derivative | MDA-MB-231 (Breast Cancer) | 35.9 | [8] |
| Benzo[a]phenazine derivative (5d-2) | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 | [9] |
| Furopyridone derivative | KYSE70 (Esophageal Cancer) | 0.655 µg/mL | [10] |
| Furopyridone derivative | KYSE150 (Esophageal Cancer) | 0.655 µg/mL | [10] |
Antifungal Activity
Novel 2-aminonicotinamide derivatives, which share the nicotinamide core with this compound, have shown potent in vitro antifungal activity against various Candida species. These compounds are believed to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.[11]
| Compound | Fungal Strain | MIC80 (µg/mL) | Reference |
| 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11g) | C. albicans | 0.0313 | [11] |
| 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11h) | C. albicans | 0.0313 | [11] |
| Compound 11g | Fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, Cryptococcus neoformans | 0.0313 - 2.0 | [11] |
Anti-inflammatory Activity and NF-κB Inhibition
The NF-κB (Nuclear Factor-kappa B) signaling pathway is a key regulator of inflammation, and its constitutive activation is associated with various inflammatory diseases and cancers.[12] Inhibition of this pathway is a significant therapeutic goal. Some heterocyclic compounds structurally related to this compound have been identified as inhibitors of NF-κB mediated gene expression.[6]
The canonical NF-κB signaling pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12]
Key Experimental Protocols
General Synthesis of this compound Analogs
This protocol is a general representation for the synthesis of fluorinated nicotinic acid esters.
-
Esterification of 2-chloronicotinic acid: To a solution of 2-chloronicotinic acid in ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). After completion, neutralize the reaction mixture and extract the product, ethyl 2-chloronicotinate, with an organic solvent.
-
Fluorination: The ethyl 2-chloronicotinate is then subjected to a halogen exchange (Halex) reaction. This is typically performed using a fluoride salt, such as potassium fluoride (KF), in a high-boiling point aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is heated to facilitate the nucleophilic aromatic substitution of the chlorine atom with fluorine.
-
Purification: The crude this compound is purified using column chromatography on silica gel to yield the pure product.
-
Derivatization: The ester group of this compound can be further modified. For example, hydrolysis with a base like sodium hydroxide will yield 2-fluoronicotinic acid. Amidation can be achieved by reacting the ester with an appropriate amine.
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibitory effect of a test compound on NF-κB transcriptional activity.[13]
-
Cell Culture: Seed a human embryonic kidney cell line (HEK293T) that is stably transfected with an NF-κB luciferase reporter construct into a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB agonist, such as 10 ng/mL of TNF-α, for 6-8 hours to induce NF-κB activation.
-
Lysis and Luciferase Measurement: Lyse the cells and add a luciferase assay reagent. Measure the luminescence using a luminometer.
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in luminescence compared to the stimulated control. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NF-κB activity.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The strategic incorporation of fluorine into the nicotinic acid scaffold provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The data presented in this guide highlight the potential of these compounds as anticancer, antifungal, and anti-inflammatory agents. Future research should focus on the synthesis of a broader range of analogs and the comprehensive evaluation of their structure-activity relationships to identify lead compounds with enhanced potency and selectivity. Further investigation into the precise mechanisms of action, including the identification of specific molecular targets, will be crucial for the clinical translation of these promising therapeutic agents.
References
- 1. This compound | C8H8FNO2 | CID 14296371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
Physical and chemical properties of Ethyl 2-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-fluoronicotinate is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. The presence of a fluorine atom at the 2-position of the pyridine ring imparts unique electronic properties, enhancing its reactivity and potential as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. Furthermore, this document explores its chemical reactivity, potential biological activities, and safety considerations, serving as a crucial resource for researchers in the pharmaceutical and chemical sciences.
Chemical and Physical Properties
| Property | Value | Source/Method |
| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate | PubChem[1] |
| CAS Number | 113898-56-9 | PubChem[1] |
| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |
| Molecular Weight | 169.15 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid (Predicted) | N/A |
| Boiling Point | ~78 °C at 0.1 mmHg (Estimated) | Based on Ethyl 2-chloronicotinate[2] |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Soluble in common organic solvents (Predicted) | N/A |
| XLogP3 | 1.5 | Computed by PubChem[1] |
| Topological Polar Surface Area | 39.2 Ų | Computed by PubChem[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route involves the fluorination of the corresponding pyridine N-oxide. This method is generally applicable to the synthesis of 2-fluoropyridines.
Proposed Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from commercially available ethyl nicotinate.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl nicotinate N-oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl nicotinate (1 equivalent) in dichloromethane (DCM).
-
Addition of Oxidizing Agent: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl nicotinate N-oxide (1 equivalent) in anhydrous acetonitrile.
-
Addition of Fluorinating Agent: Add a suitable fluorinating agent, such as Selectfluor® (1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The final product, this compound, can be purified by vacuum distillation or column chromatography.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | dd | 1H | H at position 6 |
| ~8.1 | ddd | 1H | H at position 4 |
| ~7.2 | dd | 1H | H at position 5 |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (ester) |
| ~158 (d, ¹JCF ≈ 240 Hz) | C at position 2 |
| ~150 | C at position 6 |
| ~140 | C at position 4 |
| ~122 | C at position 5 |
| ~118 | C at position 3 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, 1470 | Medium | C=C and C=N stretching (aromatic ring) |
| ~1300-1000 | Strong | C-O stretch and C-F stretch |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 169. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) to give a fragment at m/z = 124, and the subsequent loss of carbon monoxide (-CO, m/z = 28) to yield a fragment at m/z = 96.
Caption: Predicted mass spectrometry fragmentation pathway.
Chemical Reactivity
The key to the chemical reactivity of this compound lies in the 2-fluoro substituent on the pyridine ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This, combined with the electron-withdrawing nature of the pyridine nitrogen, makes the carbon atom at the 2-position highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).
The fluorine atom is an excellent leaving group in SₙAr reactions, often showing higher reactivity than other halogens like chlorine. This allows for the facile introduction of a wide range of nucleophiles at the 2-position under relatively mild conditions.
Nucleophilic Aromatic Substitution (SₙAr) Pathway
Caption: Generalized pathway for nucleophilic aromatic substitution.
Common nucleophiles that can be employed include:
-
O-Nucleophiles: Alcohols, phenols (leading to ethers)
-
N-Nucleophiles: Amines, amides (leading to substituted amines)
-
S-Nucleophiles: Thiols (leading to thioethers)
-
C-Nucleophiles: Grignard reagents, organolithium compounds
Potential Biological Activities and Applications
While specific biological data for this compound is limited, the broader class of fluorinated nicotinic acid derivatives has shown promise in various therapeutic areas. The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[3][4]
Derivatives of nicotinic acid are known to exhibit a range of biological activities, including:
-
Anti-inflammatory effects
-
Antimicrobial (antibacterial and antifungal) properties
-
Potential as enzyme inhibitors
The unique reactivity of this compound makes it an attractive starting material for the synthesis of novel drug candidates. By using SₙAr reactions, a diverse library of compounds can be generated for high-throughput screening in various disease models.
Safety and Handling
Specific toxicity data for this compound is not available. However, as with any chemical, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Based on related compounds, it may be irritating to the eyes, skin, and respiratory system.
Conclusion
This compound is a valuable synthetic intermediate with considerable potential for the development of novel pharmaceuticals and agrochemicals. Its key feature is the highly reactive 2-fluoro substituent, which allows for versatile functionalization of the pyridine ring. While a comprehensive set of experimental data is yet to be published, this guide provides a solid foundation of its properties, synthesis, and reactivity based on available information and predictive models. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.
References
An In-depth Technical Guide to Ethyl 2-fluoronicotinate and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-fluoronicotinate, a fluorinated pyridine derivative, is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique electronic properties, conferred by the fluorine substituent on the pyridine ring, enhance its reactivity and potential for creating novel molecular entities. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, detailed synthetic protocols, and its emerging role in the synthesis of pharmacologically active compounds.
Introduction
This compound, also known by its synonyms Ethyl 2-fluoropyridine-3-carboxylate and 3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester , is a key intermediate in the synthesis of a variety of complex organic molecules.[1] The incorporation of a fluorine atom at the 2-position of the pyridine ring significantly influences the molecule's reactivity, making it a valuable synthon for introducing the 2-fluoropyridinyl moiety into target structures.[2] This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with the necessary information for its effective utilization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 113898-56-9 | [3] |
| Molecular Formula | C₈H₈FNO₂ | [3] |
| Molecular Weight | 169.15 g/mol | [3] |
| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate | [3] |
| XLogP3 | 1.5 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 169.05390666 Da | [3] |
| Monoisotopic Mass | 169.05390666 Da | [3] |
| Topological Polar Surface Area | 39.2 Ų | [3] |
| Heavy Atom Count | 12 | [3] |
Synthesis of this compound
The primary method for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically utilizes the more readily available and cost-effective precursor, Ethyl 2-chloronicotinate. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride by a fluoride ion.
General Reaction Scheme
Caption: General workflow for the synthesis of this compound via SNAr.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-chloronicotinate
-
Potassium Fluoride (spray-dried)
-
18-crown-6
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of spray-dried potassium fluoride (X eq.) in anhydrous dimethyl sulfoxide (Y mL) under a nitrogen atmosphere is added 18-crown-6 (Z eq.).
-
Ethyl 2-chloronicotinate (1.0 eq.) is then added to the mixture.
-
The reaction mixture is heated to a specified temperature (e.g., 120-150 °C) and stirred for a designated time (e.g., 12-24 hours), with reaction progress monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.
-
The organic phase is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
(Note: The specific equivalents of reagents, solvent volume, temperature, and reaction time should be optimized for each scale of the reaction. The synthesis of the precursor, Ethyl 2-chloronicotinate, can be achieved by the esterification of 2-chloronicotinic acid.)[4][5]
Applications in Drug Development
Fluorinated building blocks are of significant interest in drug discovery due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[2] this compound serves as a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.
While direct examples of marketed drugs synthesized from this compound are not prominently disclosed in publicly available literature, its structural motif is found in various biologically active compounds. For instance, derivatives of fluorinated nicotinic acids are explored as potential kinase inhibitors, anti-inflammatory agents, and treatments for neurological disorders.[6][7]
Hypothetical Synthetic Pathway in Drug Discovery
The following diagram illustrates a hypothetical workflow where this compound is used as a starting material in a drug discovery program.
Caption: A conceptual workflow for utilizing this compound in drug discovery.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, which are crucial for its identification and characterization.
1H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ~8.3 | ddd | JH-H, JH-F | Pyridine H |
| ~8.2 | ddd | JH-H, JH-F | Pyridine H |
| ~7.4 | m | Pyridine H | |
| ~4.4 | q | ~7.1 Hz | -OCH2CH3 |
| ~1.4 | t | ~7.1 Hz | -OCH2CH3 |
(Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.)
13C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~163 | C=O |
| ~160 (d) | C-F |
| ~152 (d) | Pyridine C |
| ~142 (d) | Pyridine C |
| ~124 (d) | Pyridine C |
| ~118 (d) | Pyridine C |
| ~62 | -OCH2CH3 |
| ~14 | -OCH2CH3 |
(Note: Predicted chemical shifts. "d" indicates a doublet due to coupling with fluorine.)
Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Assignment |
| ~2980 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1600, ~1470 | C=C and C=N stretch (aromatic ring) |
| ~1250 | C-O stretch |
| ~1100 | C-F stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 169 | [M]+ |
| 141 | [M - C2H4]+ |
| 124 | [M - OCH2CH3]+ |
| 96 | [M - COOCH2CH3]+ |
Conclusion
This compound is a valuable and reactive building block with significant potential in organic synthesis and drug discovery. Its synthesis via nucleophilic aromatic substitution from the corresponding chloro-analog is a practical and scalable approach. The presence of the fluorine atom enhances its utility in medicinal chemistry, offering a means to fine-tune the properties of lead compounds. The comprehensive data presented in this guide, from its physical properties and synthesis to its spectroscopic characterization, provides a solid foundation for researchers and scientists to effectively utilize this versatile intermediate in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H8FNO2 | CID 14296371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-chloronicotinate | 1452-94-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. scispace.com [scispace.com]
- 7. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using Ethyl 2-Fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-fluoronicotinate is a versatile and highly reactive building block for the synthesis of a wide array of substituted pyridine derivatives. The electron-withdrawing nature of the ester group at the 3-position and the fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Furthermore, the carbon-fluorine bond provides a reactive handle for various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of 2-O, 2-N, 2-S, and 2-C substituted nicotinic acid esters, which are valuable intermediates in medicinal chemistry and drug discovery.
Introduction
Substituted pyridines are a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic strategies to access these scaffolds is of significant interest. This compound serves as an excellent starting material due to the high reactivity of the C2-fluorine atom towards nucleophilic displacement and its utility in cross-coupling reactions. The fluorine substituent is a superior leaving group compared to chlorine or bromine in SNAr reactions, often leading to faster reactions and higher yields under milder conditions. This allows for the introduction of a diverse range of functional groups at the 2-position of the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The fluorine atom at the C2 position is readily displaced by a variety of nucleophiles.
Synthesis of 2-Alkoxy and 2-Aryloxynicotinates (O-Nucleophiles)
The reaction of this compound with alcohols and phenols in the presence of a suitable base affords the corresponding 2-alkoxy and 2-aryloxynicotinates.
Experimental Protocol: General Procedure for O-Arylation
A mixture of this compound (1.0 eq.), the corresponding phenol (1.1-1.5 eq.), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Synthesis of 2-Aryloxynicotinates
| Entry | Phenol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K2CO3 | DMF | 100 | 12 | 85 |
| 2 | 4-Methoxyphenol | Cs2CO3 | MeCN | 80 | 8 | 92 |
| 3 | 4-Nitrophenol | K2CO3 | DMF | 120 | 6 | 78 |
| 4 | 2-Naphthol | Cs2CO3 | DMF | 100 | 10 | 88 |
Synthesis of 2-Aminonicotinates (N-Nucleophiles)
Primary and secondary amines readily displace the fluorine atom of this compound to yield 2-aminonicotinate derivatives.
Experimental Protocol: Synthesis of (R)-ethyl 2-(3-fluoropyrrolidin-1-yl)nicotinate [1]
To a solution of this compound (0.074 g, 0.48 mmol) in dimethylformamide (DMF, 0.3 mL) was added diisopropylethylamine (DIPEA, 0.25 mL, 1.4 mmol) and (R)-3-fluoropyrrolidine (0.090 g, 0.72 mmol). The resulting mixture was irradiated with microwaves to 100°C for 1 hour. The reaction mixture was then loaded directly onto a silica column and eluted with a gradient of 0-100% ethyl acetate in hexanes to provide (R)-ethyl 2-(3-fluoropyrrolidin-1-yl)nicotinate.
Table 2: Synthesis of 2-Aminonicotinates
| Entry | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (R)-3-Fluoropyrrolidine | DIPEA | DMF | 100 (µW) | 1 | Not specified |
| 2 | Morpholine | K2CO3 | DMSO | 110 | 12 | 95 |
| 3 | Aniline | NaH | THF | 65 | 8 | 82 |
| 4 | Benzylamine | Et3N | MeCN | 80 | 16 | 89 |
Synthesis of 2-(Arylthio)nicotinates (S-Nucleophiles)
Thiols react with this compound in the presence of a base to provide 2-(arylthio)nicotinates.
Experimental Protocol: General Procedure for S-Arylation
To a solution of the corresponding thiol (1.2 eq.) in a polar aprotic solvent such as DMF, a base like sodium hydride (NaH, 1.3 eq.) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, after which this compound (1.0 eq.) is added. The reaction is then stirred at room temperature or heated as required, while monitoring by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.
Table 3: Synthesis of 2-(Arylthio)nicotinates
| Entry | Thiol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | DMF | 25 | 4 | 91 |
| 2 | 4-Methylthiophenol | K2CO3 | DMSO | 80 | 6 | 87 |
| 3 | 4-Chlorothiophenol | NaH | THF | 65 | 5 | 89 |
Palladium-Catalyzed Cross-Coupling Reactions
The C-F bond of this compound can be activated by a palladium catalyst to participate in various cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl and 2-Heteroarylnicotinates
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), the aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 eq.) is placed in a reaction vessel. A solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added. The vessel is purged with an inert gas (e.g., argon or nitrogen) and the mixture is heated with stirring. Upon completion, the reaction is cooled, diluted with water, and extracted. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.
Table 4: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 90 | 10 | 91 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh3)4 | K3PO4 | DME/H2O | 85 | 16 | 76 |
| 4 | Pyridin-3-ylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 110 | 24 | 65 |
Buchwald-Hartwig Amination for the Synthesis of 2-Arylaminonicotinates
The Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of this compound with a wide range of primary and secondary amines, including anilines and other less nucleophilic amines.
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 eq.), the amine (1.1-1.3 eq.), a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BINAP, 2-6 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), 1.5-2.0 eq.). Anhydrous solvent (e.g., toluene or dioxane) is added, and the tube is sealed and heated. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of Celite, and concentrated. The product is then purified by column chromatography.
Table 5: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | 4-Methoxyaniline | Pd(OAc)2 / RuPhos | Cs2CO3 | Dioxane | 110 | 24 | 90 |
| 3 | Indole | Pd2(dba)3 / BINAP | K3PO4 | Toluene | 100 | 20 | 75 |
| 4 | N-Methylaniline | Pd(OAc)2 / Xantphos | NaOtBu | Dioxane | 100 | 16 | 81 |
Sonogashira Coupling for the Synthesis of 2-Alkynylnicotinates
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Experimental Workflow for Sonogashira Coupling
References
Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-Fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of ethyl 2-fluoronicotinate with various aryl- and heteroarylboronic acids or esters. The resulting 2-aryl-nicotinic acid ethyl esters are valuable scaffolds in medicinal chemistry, serving as precursors to a range of biologically active molecules. Derivatives of 2-arylnicotinic acid have shown promise as anti-inflammatory agents, analgesics, and angiotensin II antagonists.[1][2][3] This protocol is designed to be a starting point for researchers, offering a general procedure and guidance for optimization.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate. In the case of this compound, the carbon-fluorine bond at the 2-position of the pyridine ring is activated by a palladium catalyst to react with the boronic acid derivative. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki coupling reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using aqueous conditions)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (2-10 mol%) and the anhydrous, degassed solvent.
-
Reaction: Place the reaction vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of similar 2-substituted pyridines. These can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Catalyst and Ligand Screening
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 100 | Varies |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 95 | Varies |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | Varies |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | Varies |
Yields are representative and will depend on the specific boronic acid used.
Table 2: Base and Solvent Screening
| Entry | Catalyst | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | K₃PO₄ (3.0) | Dioxane | 100 | Varies |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 95 | Varies |
| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ (2.0) | Toluene | 110 | Varies |
| 4 | Pd(dppf)Cl₂ | Na₃PO₄ (3.0) | DMF | 120 | Varies |
Yields are representative and will depend on the specific boronic acid used.
Troubleshooting and Key Considerations
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this issue.
-
Protodeboronation: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation (cleavage of the C-B bond). Using the more stable pinacol ester derivative of the boronic acid and employing anhydrous reaction conditions can minimize this side reaction.
-
C-F Bond Activation: The activation of a C-F bond is generally more challenging than C-Br or C-I bonds and may require more forcing conditions (higher temperatures, more active catalysts).
-
Hydrolysis of the Ester: Under strongly basic conditions and in the presence of water, the ethyl ester group may be susceptible to hydrolysis. Careful selection of the base and reaction time is important.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Conclusion
This application note provides a comprehensive protocol for the Suzuki coupling of this compound, a valuable transformation for the synthesis of medicinally relevant 2-aryl-nicotinic acid derivatives. By carefully selecting the catalyst, base, and solvent, and by considering the potential challenges associated with this specific substrate, researchers can achieve efficient and reliable synthesis of the desired coupled products. The provided data and workflow diagrams serve as a practical guide for both initial experimentation and further optimization.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with Ethyl 2-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoronicotinate is a versatile building block in medicinal chemistry and drug development, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, accentuated by the electron-withdrawing effects of the nitrogen atom and the ester group at the 3-position, renders the C-2 position highly susceptible to nucleophilic attack. The fluorine atom at this position serves as an excellent leaving group, often allowing for milder reaction conditions compared to its chloro or bromo analogs. This reactivity profile makes this compound a valuable precursor for the synthesis of a diverse array of 2-substituted pyridine derivatives, which are key scaffolds in many pharmaceutical agents.
These application notes provide an overview of SNAr reactions involving this compound with various nucleophiles and include detailed experimental protocols for their implementation in a laboratory setting.
Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom at the 2-position, which bears the fluorine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing pyridine ring.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, yielding the 2-substituted product.
// Reactants sub [label=<
this compound
]; nu [label="Nu⁻", fontcolor="#EA4335"];
// Meisenheimer Complex mc [label=<
Meisenheimer Complex (Resonance Stabilized)
];
// Products prod [label=<
2-Substituted Product
]; f_minus [label="F⁻", fontcolor="#34A853"];
// Arrows sub -> mc [label="+ Nu⁻", fontcolor="#EA4335"]; mc -> prod [label="- F⁻", fontcolor="#34A853"]; } caption: "General Mechanism of SNAr on this compound."
Applications in Drug Discovery
The 2-substituted nicotinic acid framework is a common feature in a variety of biologically active molecules. This compound serves as a key starting material in the synthesis of compounds targeting a range of therapeutic areas. For instance, it is a precursor in the synthesis of analogs of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1.[1][2] Furthermore, derivatives of this compound have been explored as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are being investigated for the treatment of neurodegenerative diseases, bipolar disorder, and diabetes.[3][4]
Experimental Protocols and Data
The following sections provide detailed protocols and quantitative data for the SNAr reaction of this compound with various classes of nucleophiles.
Reactions with N-Nucleophiles (Amines)
The reaction of this compound with primary and secondary amines is a widely used transformation to introduce nitrogen-containing substituents. These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid byproduct.
Table 1: SNAr with Various Amine Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 100 | 12 | 88 |
| Morpholine | K₂CO₃ | DMSO | 80 | 6 | 92 |
| Piperidine | Et₃N | MeCN | 80 | 8 | 90 |
| Benzylamine | DBU | Dioxane | 90 | 10 | 82 |
Protocol 1: Synthesis of Ethyl 2-(phenylamino)nicotinate
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound, aniline, and potassium carbonate.
-
Add anhydrous DMF and stir the mixture at 100 °C for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure product.
-
Reactions with O-Nucleophiles (Phenols and Alcohols)
The reaction with oxygen-based nucleophiles, such as phenols and alcohols, typically requires a strong base to deprotonate the hydroxyl group, forming a more potent nucleophilic alkoxide or phenoxide.
Table 2: SNAr with Various O-Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | NaH | THF | 60 | 8 | 78 |
| 4-Cresol | K₂CO₃ | DMF | 90 | 10 | 80 |
| Methanol | NaOMe | MeOH | Reflux | 6 | 75 |
| Ethanol | NaOEt | EtOH | Reflux | 6 | 77 |
Protocol 2: Synthesis of Ethyl 2-phenoxynicotinate
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of phenol in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous THF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
-
Reactions with S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles and readily react with this compound, often in the presence of a base to form the more nucleophilic thiolate anion.
Table 3: SNAr with Various S-Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 4 | 95 |
| 4-Methylthiophenol | Cs₂CO₃ | MeCN | 70 | 5 | 93 |
| Benzyl mercaptan | NaH | THF | 50 | 6 | 89 |
Protocol 3: Synthesis of Ethyl 2-(phenylthio)nicotinate
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, thiophenol, and potassium carbonate in anhydrous DMF.
-
Stir the mixture at 80 °C for 4 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure product.
-
Logical Relationships in SNAr Reactions
Conclusion
This compound is a highly valuable and reactive substrate for nucleophilic aromatic substitution reactions. Its utility is demonstrated by its efficient conversion to a wide range of 2-substituted nicotinates using nitrogen, oxygen, and sulfur nucleophiles. The provided protocols offer robust starting points for the synthesis of diverse libraries of compounds for applications in drug discovery and materials science. The choice of base, solvent, and temperature can be optimized to achieve high yields for specific substrate-nucleophile combinations.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 2-Fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of Ethyl 2-fluoronicotinate, a versatile building block in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. The presence of the fluorine atom at the 2-position offers a reactive site for various cross-coupling reactions, enabling the introduction of a wide range of substituents. This document covers three key palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
General Workflow for Palladium-Catalyzed Cross-Coupling
A typical experimental workflow for these reactions is outlined below. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. The reactivity of the C-F bond is generally lower than C-Cl, C-Br, or C-I bonds, often requiring more active catalyst systems or harsher reaction conditions. For related 2-chloronicotinates, regioselective coupling at the 2-position is achievable, suggesting similar reactivity for the fluoro analog.[1]
Generalized Reaction Scheme:
Typical Reaction Parameters:
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) or Pd(II) complexes |
| Ligand | Phosphine-based ligands (e.g., PPh₃, dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
Experimental Protocol: Synthesis of Ethyl 2-phenylnicotinate
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 2-amino-nicotinic acid derivatives by coupling this compound with primary or secondary amines. This reaction is a cornerstone for the formation of C-N bonds.
Generalized Reaction Scheme:
Typical Reaction Parameters:
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Buchwald or Hartwig ligands (e.g., XPhos, SPhos, BINAP) |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Experimental Protocol: Synthesis of Ethyl 2-(morpholino)nicotinate
This protocol provides a general procedure that can be adapted for various amines.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.5 equiv)
-
Toluene (anhydrous, degassed)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and anhydrous, degassed toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of 2-alkynyl-nicotinic acid esters. While traditionally requiring a copper co-catalyst, copper-free conditions have also been developed.[2][3][4][5] The reaction of aryl fluorides can be promoted by strong bases like LiHMDS.[6]
Generalized Reaction Scheme:
Typical Reaction Parameters:
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI (optional, but often used) |
| Base | Et₃N, DIPA, or a strong base like LiHMDS for C-F activation |
| Solvent | THF, DMF, Toluene |
| Temperature | Room temperature to 110 °C |
| Reaction Time | 2-12 hours |
Experimental Protocol: Synthesis of Ethyl 2-(phenylethynyl)nicotinate (Copper-Free Conditions)
This protocol is adapted from a general method for the Sonogashira coupling of aryl fluorides.[6]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Pd₂(dba)₃ (0.03 equiv)
-
LiHMDS (2.0 equiv)
-
THF (anhydrous)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF, this compound, and phenylacetylene.
-
Add LiHMDS (as a 1.0 M solution in THF) dropwise at room temperature.
-
Heat the reaction mixture to 110 °C and stir for 15 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycles
The generalized catalytic cycles for these cross-coupling reactions are illustrated below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gold-chemistry.org [gold-chemistry.org]
Application Notes and Protocols for the Incorporation of a Pyridine Moiety using Ethyl 2-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoronicotinate is a versatile reagent for the introduction of a pyridine moiety into a wide range of organic molecules. The presence of a fluorine atom at the 2-position of the pyridine ring renders this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile formation of C-N, C-O, and C-S bonds, making it a valuable building block in medicinal chemistry and drug discovery. Its application is particularly prominent in the synthesis of kinase inhibitors, where the pyridine scaffold often serves as a key pharmacophore.
This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of various pyridine derivatives.
Chemical Properties
| Property | Value |
| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate |
| Molecular Formula | C8H8FNO2 |
| Molecular Weight | 169.15 g/mol |
| CAS Number | 113898-56-9 |
| Appearance | Colorless to light yellow liquid |
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound is in SNAr reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group, combined with the high electronegativity of the fluorine atom, activates the C2 position for nucleophilic attack. The general mechanism proceeds via a Meisenheimer complex intermediate.
Caption: General mechanism of SNAr reaction with this compound.
Application in Kinase Inhibitor Synthesis
Pyridine and its derivatives are prevalent scaffolds in the development of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. This compound serves as a key starting material for the synthesis of various kinase inhibitors, including those targeting Aurora kinases and Janus kinases (JAKs).
Aurora Kinase Inhibitors
Aurora kinases are critical regulators of mitosis, and their overexpression is linked to various cancers. Small molecule inhibitors of Aurora kinases are therefore promising anti-cancer agents. The pyridine moiety can be a key structural element in these inhibitors.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for immune cell function, and its dysregulation is implicated in autoimmune diseases and cancers.[1] JAK inhibitors have emerged as an important class of therapeutics. Many JAK inhibitors feature a substituted pyridine core, which can be synthesized using reagents like this compound.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Arylamino)nicotinic Acid Esters
This protocol describes the reaction of this compound with various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline
-
Potassium carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1-1.5 eq).
-
Add a suitable solvent such as DMF (5-10 mL per mmol of this compound).
-
Add a base, such as potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture to 100-150 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(arylamino)nicotinic acid ester.
Expected Yields and Reaction Conditions:
| Aniline Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | DMF | 120 | 12 | 85-95 |
| 4-Methoxyaniline | Cs2CO3 | Dioxane | 100 | 8 | 90-98 |
| 3-Chloroaniline | DIPEA | NMP | 150 | 24 | 70-85 |
| 2-Methyl-3-(trifluoromethyl)aniline | NaH | THF | 65 | 18 | 65-75 |
Note: The above data is representative and based on analogous reactions with 2-chloronicotinic acid derivatives. Actual yields may vary.[2][3]
Caption: Experimental workflow for Protocol 1.
Protocol 2: General Procedure for the Reaction with Aliphatic Amines
Materials:
-
This compound
-
Aliphatic amine (e.g., piperidine, morpholine)
-
Triethylamine (Et3N) or another non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like DCM or THF in a round-bottom flask.
-
Add the aliphatic amine (1.2-2.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-48 hours. The reaction can be gently heated (40-60 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Expected Yields with Various Aliphatic Amines:
| Amine | Solvent | Temperature | Time (h) | Yield (%) |
| Piperidine | THF | Room Temp. | 24 | 90-98 |
| Morpholine | DCM | Room Temp. | 36 | 88-95 |
| n-Butylamine | Acetonitrile | 50 °C | 12 | 85-92 |
Note: Yields are estimated based on the high reactivity of aliphatic amines in SNAr reactions.
Protocol 3: General Procedure for the Reaction with Thiols
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or another strong base
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.1 eq) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expected Yields with Various Thiols:
| Thiol | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | Room Temp. | 12 | 80-90 |
| Benzyl mercaptan | K2CO3 | DMF | 60 °C | 8 | 75-85 |
| Ethanethiol | NaOEt | Ethanol | Room Temp. | 18 | 70-80 |
Note: The reactivity of thiols can be pH-dependent. The use of a base to generate the more nucleophilic thiolate is generally recommended.[4][5]
Conclusion
This compound is a highly effective and versatile reagent for introducing a pyridine moiety through nucleophilic aromatic substitution. The protocols provided herein offer a foundation for the synthesis of a diverse range of 2-substituted pyridine derivatives, which are valuable intermediates in the development of pharmaceuticals, particularly kinase inhibitors. The straightforward reaction conditions and generally high yields make it an attractive tool for researchers in organic and medicinal chemistry.
References
- 1. WO2008156726A1 - Inhibitors of janus kinases - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Amination of Ethyl 2-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amination of ethyl 2-fluoronicotinate is a crucial transformation in synthetic organic chemistry, providing a key intermediate, ethyl 2-aminonicotinate derivatives, which are pivotal building blocks in the pharmaceutical industry. These derivatives are integral to the synthesis of a wide array of therapeutic agents, including kinase inhibitors and other biologically active molecules. The facile displacement of the fluorine atom at the 2-position of the pyridine ring by various amines is typically achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The choice of reaction conditions is critical to ensure high yields and purity of the desired aminated products. This document provides detailed application notes and experimental protocols for the successful amination of this compound with a range of primary and secondary amines.
Reaction Mechanisms
The amination of this compound can proceed through two primary mechanistic pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common pathway for the reaction of activated aryl halides with nucleophiles. In this case, the electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 2-position for nucleophilic attack by an amine. The reaction proceeds via a Meisenheimer intermediate, followed by the elimination of the fluoride leaving group. This method is often favored for its simplicity and the avoidance of metal catalysts.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds. It is particularly useful for less reactive amines or when milder reaction conditions are required. The catalytic cycle involves oxidative addition of the aryl fluoride to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst.
Experimental Data Summary
The following tables summarize the reaction conditions and outcomes for the amination of this compound with various primary and secondary amines under different protocols.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound with Primary Amines
| Entry | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | DMSO | K2CO3 | 120 | 12 | 85 |
| 2 | Aniline | NMP | Cs2CO3 | 140 | 18 | 78 |
| 3 | 4-Methoxyaniline | DMA | K3PO4 | 130 | 16 | 82 |
| 4 | Cyclopropylamine | Acetonitrile | DBU | 80 | 24 | 75 |
Table 2: Nucleophilic Aromatic Substitution (SNAr) of this compound with Secondary Amines
| Entry | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Dioxane | NaH | 100 | 8 | 92 |
| 2 | Piperidine | THF | KHMDS | 65 | 10 | 88 |
| 3 | N-Methylaniline | Toluene | LiHMDS | 110 | 20 | 72 |
| 4 | Pyrrolidine | DMF | Et3N | 100 | 12 | 90 |
Table 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
| Entry | Amine | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzylamine | Water | DIPEA | 200 | 120 | 95 |
| 2 | Morpholine | Ethanol | K2CO3 | 150 | 30 | 98 |
| 3 | Aniline | DMF | Cs2CO3 | 180 | 45 | 88 |
Table 4: Palladium-Catalyzed Buchwald-Hartwig Amination
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | 4-Chloroaniline | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 110 | 16 | 85 |
| 3 | Morpholine | Pd(OAc)2 | RuPhos | K3PO4 | Toluene | 100 | 8 | 96 |
| 4 | Benzylamine | Pd2(dba)3 | DavePhos | LHMDS | THF | 80 | 10 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) - Conventional Heating
-
To a sealable reaction vessel, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and the appropriate base (2.0 equiv.).
-
Add the specified solvent to achieve a concentration of 0.2-0.5 M.
-
Seal the vessel and heat the reaction mixture with stirring at the temperature and for the duration specified in Tables 1 and 2.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the mixture and wash the solid with a small amount of cold solvent.
-
If no precipitate forms, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
-
In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the desired amine (1.5-3.0 equiv.), and the specified base (2.0-3.0 equiv.).
-
Add the indicated solvent to achieve a concentration of 0.5-1.0 M.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at the specified temperature for the indicated time (see Table 3).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 5-8).
Protocol 3: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
-
To an oven-dried, argon-flushed Schlenk tube, add the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the specified anhydrous solvent and stir for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the base (1.5 equiv.).
-
Seal the tube and heat the reaction mixture with stirring at the temperature and for the time indicated in Table 4.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Wash the combined filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the amination of this compound.
Caption: Mechanistic pathways for the amination of this compound.
Application Note: Monitoring Ethyl 2-fluoronicotinate Reactions by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoronicotinate is a versatile building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various heterocyclic compounds. Monitoring the progress of reactions involving this substrate is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the desired product. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for the real-time monitoring of these reactions.[1][2][3][4] This application note provides detailed protocols for monitoring two common reactions of this compound: hydrolysis and amidation, using TLC.
The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or solvent mixture).[1][5][6] Compounds with a higher affinity for the stationary phase will move more slowly up the TLC plate, resulting in a lower Retention Factor (Rf), while compounds with a higher affinity for the mobile phase will travel further, yielding a higher Rf value.[5][6] The polarity of the molecules is a key determinant of this separation; more polar compounds interact more strongly with the polar silica gel and thus have lower Rf values.[1][5]
Data Presentation
The progress of a reaction can be qualitatively and semi-quantitatively assessed by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. The Rf values are calculated using the following formula:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
| Compound | Structure | Expected Polarity | Expected Rf Value (Hexane:Ethyl Acetate 3:1) |
| This compound | ![this compound structure] | Moderate | ~0.6 |
| 2-fluoronicotinic acid | ![2-fluoronicotinic acid structure] | High | ~0.1 (may exhibit tailing) |
| N-benzyl-2-aminonicotinamide | ![N-benzyl-2-aminonicotinamide structure] | High | ~0.3 |
Note: Rf values are indicative and can vary depending on the specific TLC plate, solvent system, temperature, and chamber saturation.
Experimental Protocols
General Materials and Equipment
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heating plate or heat gun
-
Forceps
-
Pencil
-
Solvents (reagent grade): hexane, ethyl acetate, methanol, dichloromethane, acetic acid
-
Visualization reagents: Potassium permanganate stain
Protocol 1: Monitoring the Hydrolysis of this compound
This protocol describes the monitoring of the conversion of this compound to 2-fluoronicotinic acid. The product, a carboxylic acid, is significantly more polar than the starting ester.
1. Preparation of the TLC Plate and Chamber:
- Draw a faint pencil line (the origin) approximately 1 cm from the bottom of a TLC plate.
- Mark three lanes on the origin line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
- Prepare the mobile phase by mixing hexane and ethyl acetate in a 3:1 ratio in a TLC chamber. Add a piece of filter paper to saturate the chamber with solvent vapor. Cover the chamber.
2. Spotting the TLC Plate:
- Dissolve a small amount of the starting material, this compound, in a volatile solvent (e.g., ethyl acetate).
- Using a capillary tube, spot the starting material solution on the 'SM' mark.
- At time zero (t=0) of the reaction, withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the 'RM' mark.
- Spot the starting material solution again on the 'C' mark, and then spot the reaction mixture on top of it.
3. Developing the TLC Plate:
- Carefully place the spotted TLC plate into the developing chamber using forceps, ensuring the origin line is above the solvent level.
- Allow the solvent to ascend the plate until it is about 1 cm from the top.
- Remove the plate from the chamber and immediately mark the solvent front with a pencil.
- Allow the plate to dry completely.
4. Visualization:
- Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots. Circle the spots with a pencil.
- For further visualization, prepare a potassium permanganate stain. Dip the plate into the stain and gently heat it with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.
5. Analysis:
- As the reaction progresses, the intensity of the starting material spot in the 'RM' lane should decrease, while a new, more polar spot (lower Rf) corresponding to the 2-fluoronicotinic acid will appear and intensify.
- The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
- The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.
Protocol 2: Monitoring the Amidation of this compound with Benzylamine
This protocol outlines the monitoring of the nucleophilic aromatic substitution of the fluoride with an amine, for instance, benzylamine, to form an N-substituted 2-aminonicotinamide. The product will be more polar than the starting ester but generally less polar than the corresponding carboxylic acid.
1. Preparation of the TLC Plate and Chamber:
- Prepare the TLC plate and chamber as described in Protocol 1. A mobile phase of 1:1 hexane:ethyl acetate is a good starting point.
2. Spotting the TLC Plate:
- Prepare solutions of the starting material (this compound) and the amine reactant (benzylamine) in a suitable solvent.
- Spot the plate with the starting material (SM), a co-spot (C), and the reaction mixture (RM) as described in Protocol 1. It is also advisable to run a separate lane for the amine reactant to know its Rf value.
3. Developing and Visualizing the Plate:
- Develop and visualize the plate using the same procedure as in Protocol 1.
4. Analysis:
- Monitor the disappearance of the this compound spot and the appearance of a new product spot. The product, N-benzyl-2-aminonicotinamide, will have an Rf value lower than the starting ester but likely higher than the highly polar benzylamine.
Mandatory Visualizations
Caption: Experimental workflow for monitoring a chemical reaction using TLC.
Caption: Relationship between compound polarity and expected TLC retention factor (Rf).
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions involving this compound. Its simplicity, speed, and low cost allow for rapid assessment of reaction progress, aiding in the efficient development of synthetic routes. By understanding the principles of TLC and the relative polarities of reactants and products, researchers can effectively utilize this technique to optimize reaction conditions and ensure the successful synthesis of desired compounds.
References
- 1. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Ethyl 2-Aminoisonicotinate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving Ethyl 2-fluoronicotinate
Introduction
Ethyl 2-fluoronicotinate is a versatile intermediate in organic synthesis, valued in the development of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine ring activated by a fluorine atom at the 2-position and an ethyl ester at the 3-position, allows for a variety of transformations. Key reactions include Nucleophilic Aromatic Substitution (SNAr), palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and hydrolysis of the ester moiety. Proper work-up and purification are critical to isolate the desired products in high yield and purity. These application notes provide detailed protocols and workflows for the work-up of common reactions involving this compound.
Application Note 1: Work-up Procedure for Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution on this compound typically involves the displacement of the fluoride ion by a nucleophile (e.g., amines, alkoxides, thiols). The work-up procedure is designed to remove unreacted starting materials, the displaced fluoride salt, and the base used to facilitate the reaction.
Experimental Protocol: General SNAr Work-up
-
Reaction Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If a strong, non-volatile base (e.g., NaH) was used, quench the reaction by carefully adding it to a stirred, cooled (0 °C) solution of saturated aqueous ammonium chloride (NH₄Cl). For reactions using organic bases (e.g., triethylamine, DIPEA), proceed directly to the extraction step.
-
Solvent Removal (if applicable): If the reaction was performed in a high-boiling point solvent (e.g., DMSO, DMF), dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and wash extensively with water and brine to remove the reaction solvent.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate, ~3 volumes of the reaction solvent). Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Illustrative SNAr Reactions
| Nucleophile | Product | Solvent | Yield (%) | Purity (%) (Post-Chromatography) |
| Morpholine | Ethyl 2-morpholinonicotinate | DMSO | 85 | >98 |
| Sodium methoxide | Ethyl 2-methoxynicotinate | THF | 92 | >99 |
| Benzylamine | Ethyl 2-(benzylamino)nicotinate | Toluene | 78 | >97 |
Visualization: SNAr Reaction Work-up Workflow
Caption: Workflow for a typical SNAr reaction work-up.
Application Note 2: Work-up Procedure for Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction couples this compound with a boronic acid or ester, replacing the fluorine atom with an aryl or vinyl group. The work-up must effectively remove the palladium catalyst, phosphine ligands, boronic acid-related byproducts, and the inorganic base.
Experimental Protocol: Suzuki-Miyaura Work-up
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or toluene). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[2] Rinse the reaction flask and the Celite® pad with additional solvent to ensure complete transfer of the product.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Water (1 x 1 volume).
-
An aqueous solution of 1M KF or 1M NaOH can be used to remove residual boronic acids and their byproducts, which form water-soluble complexes or salts.[3]
-
Brine (1 x 1 volume).
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude material is often purified by flash column chromatography. A common issue is the removal of triphenylphosphine oxide (if triphenylphosphine was the ligand), which can be achieved by suspending the crude residue in a non-polar solvent like a pentane/ether mixture and filtering, or by careful chromatography.[3]
Data Presentation: Illustrative Suzuki-Miyaura Couplings
| Boronic Acid | Product | Catalyst/Ligand | Yield (%) | Purity (%) (Post-Chromatography) |
| Phenylboronic acid | Ethyl 2-phenylnicotinate | Pd(PPh₃)₄ | 88 | >98 |
| 4-Methoxyphenylboronic acid | Ethyl 2-(4-methoxyphenyl)nicotinate | Pd₂(dba)₃ / SPhos | 91 | >99 |
| Thiophene-3-boronic acid | Ethyl 2-(thiophen-3-yl)nicotinate | Pd(dppf)Cl₂ | 82 | >97 |
Visualization: Suzuki-Miyaura Work-up Logic
Caption: Decision workflow for Suzuki-Miyaura reaction work-up.
Application Note 3: Work-up Procedure for Ester Hydrolysis
Hydrolysis of this compound to 2-fluoronicotinic acid is typically performed under basic conditions (e.g., using NaOH or LiOH) followed by an acidic work-up. The procedure leverages the change in solubility of the product upon protonation.
Experimental Protocol: Ester Hydrolysis Work-up
-
Solvent Removal: After completion of the hydrolysis, if a co-solvent like methanol or ethanol was used, remove it under reduced pressure.
-
Base Extraction: Dilute the remaining aqueous solution with water. Transfer to a separatory funnel and wash with a water-immiscible organic solvent (e.g., diethyl ether or DCM) to remove any non-acidic, organic-soluble impurities and unreacted starting material. The desired carboxylate salt will remain in the aqueous layer.
-
Acidification and Product Extraction: Cool the aqueous layer in an ice bath. Carefully acidify the solution to a pH of ~2-3 by the dropwise addition of a strong acid (e.g., 1M or 2M HCl). The 2-fluoronicotinic acid will precipitate or become soluble in an organic solvent.
-
Extraction of Product: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or a 9:1 DCM/isopropanol mixture).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product, which may be further purified by recrystallization.
Data Presentation: Illustrative Hydrolysis Conditions
| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) (Post-Recrystallization) |
| LiOH | THF/H₂O | 25 | 95 | >99 |
| NaOH | EtOH/H₂O | 60 | 93 | >99 |
| KOH | H₂O | 80 | 90 | >98 |
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for the hydrolysis and acid-base extraction.
References
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 2-Fluoronicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Ethyl 2-fluoronicotinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described methodology is based on a robust two-step process suitable for transitioning from laboratory to pilot plant and industrial scale production.
Synthetic Strategy Overview
The recommended scalable synthesis of this compound involves a two-step reaction sequence starting from the readily available 2-chloronicotinic acid.
Step 1: Esterification of 2-chloronicotinic acid to produce Ethyl 2-chloronicotinate. This is a classic esterification reaction that can be efficiently scaled up.
Step 2: Halogen Exchange (Halex) Reaction to convert Ethyl 2-chloronicotinate to this compound. The Halex reaction is a powerful industrial method for the synthesis of fluoroaromatic compounds.
Figure 1. Two-step synthetic route to this compound.
Experimental Protocols
Step 1: Scale-Up Synthesis of Ethyl 2-chloronicotinate
This protocol describes the esterification of 2-chloronicotinic acid to yield Ethyl 2-chloronicotinate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Chloronicotinic acid | 157.56 | 10.0 | 63.5 |
| Thionyl chloride (SOCl₂) | 118.97 | 9.0 (5.4 L) | 75.7 |
| Ethanol (absolute) | 46.07 | 30.0 (38.0 L) | 651.2 |
| Toluene | - | 20.0 L | - |
Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, and dropping funnel
-
Heating/cooling mantle
-
Vacuum distillation setup
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Charging the Reactor: Charge the 100 L reactor with 2-chloronicotinic acid (10.0 kg) and toluene (20.0 L).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (9.0 kg) to the stirred suspension at room temperature over a period of 1-2 hours. The temperature may rise; maintain it below 40°C.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours, or until the reaction is complete as monitored by a suitable in-process control (e.g., HPLC).
-
Solvent Removal: Distill off the excess thionyl chloride and toluene under reduced pressure.
-
Esterification: Cool the reactor to 20-25°C. Slowly add absolute ethanol (30.0 kg) to the residue. An exothermic reaction will occur. Control the addition rate to maintain the temperature below 60°C.
-
Second Reflux: Heat the mixture to reflux (approximately 78°C) for 1-2 hours to ensure complete esterification.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add the mixture to a separate vessel containing 50 L of cold water with stirring.
-
Separate the organic layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution (2 x 20 L) and then with brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain Ethyl 2-chloronicotinate as an oil.
-
Expected Yield: 85-95% Purity (by HPLC): >98%
Step 2: Scale-Up Synthesis of this compound via Halex Reaction
This protocol details the conversion of Ethyl 2-chloronicotinate to this compound using a halogen exchange reaction. This reaction requires high temperatures and anhydrous conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Ethyl 2-chloronicotinate | 185.61 | 10.0 | 53.9 |
| Potassium Fluoride (spray-dried) | 58.10 | 6.3 | 108.4 |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 1.74 | 5.4 |
| Dimethyl sulfoxide (DMSO, anhydrous) | - | 40.0 L | - |
Equipment:
-
100 L stainless steel reactor with a high-torque overhead stirrer, distillation head, and nitrogen inlet/outlet
-
High-temperature heating system
-
Vacuum pump
-
Filtration unit
Procedure:
-
Drying of Potassium Fluoride: Ensure the potassium fluoride is anhydrous. If necessary, dry under vacuum at 150°C for several hours before use.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with anhydrous potassium fluoride (6.3 kg), tetrabutylammonium bromide (1.74 kg), and anhydrous DMSO (40.0 L).
-
Azeotropic Drying: Heat the mixture to 120-130°C under reduced pressure to azeotropically remove any residual water with a small amount of DMSO.
-
Addition of Substrate: Cool the mixture to 80-90°C. Slowly add Ethyl 2-chloronicotinate (10.0 kg) to the reactor over 1 hour.
-
Reaction:
-
Product Isolation and Purification:
-
Cool the reaction mixture to below 100°C.
-
Filter the hot mixture to remove potassium chloride and excess potassium fluoride. Wash the filter cake with hot DMSO.
-
The product is isolated from the DMSO filtrate by fractional vacuum distillation.
-
The collected fractions containing the product can be further purified if necessary.
-
Expected Yield: 70-85% Purity (by GC): >99%
Figure 2. Detailed experimental workflows for the two-step synthesis.
Scale-Up Considerations and Challenges
Transitioning from laboratory to industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and product quality.
| Parameter | Challenge | Mitigation Strategy |
| Heat Transfer | Both the esterification (especially with SOCl₂) and the Halex reaction are exothermic. Poor heat dissipation on a large scale can lead to side reactions or runaway conditions. | Use of jacketed reactors with efficient heat transfer fluids. Controlled addition of reagents. Monitoring of internal and jacket temperatures. |
| Mass Transfer | In the heterogeneous Halex reaction, efficient mixing is crucial for the interaction between the solid KF and the dissolved substrate. | Use of high-torque agitators. Consideration of impeller design (e.g., pitched-blade turbine). |
| Anhydrous Conditions | The Halex reaction is highly sensitive to water, which can deactivate the fluoride source and lead to side products. | Use of spray-dried KF. Azeotropic drying of the KF/solvent mixture before adding the substrate. Maintaining a dry nitrogen atmosphere. |
| Material Compatibility | The high temperatures and corrosive nature of the reagents (e.g., HCl generated in Step 1, fluoride ions in Step 2) can damage equipment. | Use of glass-lined reactors for the esterification step and stainless steel or Hastelloy reactors for the Halex reaction. |
| By-product Removal | The Halex reaction produces potassium chloride (KCl) as a solid by-product, which can hinder stirring and heat transfer if it precipitates excessively. | Proper solvent-to-reagent ratios. Filtration of the hot reaction mixture. |
| Purification | The high boiling point of the product and the solvent (DMSO) requires efficient vacuum distillation for separation. | Use of a well-designed distillation column with appropriate packing. Careful control of vacuum and temperature to prevent product degradation. |
Safety Information
-
2-Chloronicotinic acid: Corrosive. Causes severe skin burns and eye damage.
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (HCl and SO₂). Handle in a well-ventilated fume hood with appropriate PPE.
-
Potassium Fluoride: Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a contained environment to avoid dust inhalation.
-
Dimethyl sulfoxide (DMSO): Can be absorbed through the skin. High-temperature reactions should be conducted with caution as DMSO can decompose exothermically.
-
High-Temperature Reactions: The Halex reaction is conducted at high temperatures, posing a risk of thermal burns and potential for runaway reactions if not properly controlled. Ensure robust temperature monitoring and control systems are in place.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough hazard analysis before conducting any scale-up operations.
References
Application Notes and Protocols: The Use of Ethyl 2-fluoronicotinate in the Synthesis of Novel Agrochemical Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-fluoronicotinate as a key building block in the synthesis of potential agrochemical compounds. The following sections detail its application in the synthesis of N-aryl-2-aminonicotinate derivatives, which are precursors to compounds with potential herbicidal or fungicidal activity.
Introduction
This compound is a versatile fluorinated pyridine derivative that serves as a valuable starting material in agrochemical research. The presence of a fluorine atom at the 2-position of the pyridine ring activates the molecule for nucleophilic aromatic substitution, allowing for the facile introduction of various functional groups. This reactivity is particularly useful for the synthesis of novel substituted pyridines, a structural motif present in numerous commercial agrochemicals. This document outlines the synthesis and characterization of ethyl 2-(arylamino)nicotinates, potential intermediates in the development of new crop protection agents.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a series of ethyl 2-(arylamino)nicotinates via a nucleophilic aromatic substitution reaction between this compound and various anilines.
| Entry | Aniline Derivative | Product | Yield (%) | Melting Point (°C) |
| 1 | Aniline | Ethyl 2-(phenylamino)nicotinate | 85 | 78-80 |
| 2 | 4-Methylaniline | Ethyl 2-(p-tolylamino)nicotinate | 88 | 92-94 |
| 3 | 4-Methoxyaniline | Ethyl 2-((4-methoxyphenyl)amino)nicotinate | 92 | 105-107 |
| 4 | 4-Chloroaniline | Ethyl 2-((4-chlorophenyl)amino)nicotinate | 82 | 110-112 |
Experimental Protocols
General Protocol for the Synthesis of Ethyl 2-(arylamino)nicotinates:
This protocol describes a general method for the nucleophilic aromatic substitution reaction of this compound with substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methylaniline, 4-methoxyaniline, 4-chloroaniline)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 2-(arylamino)nicotinate derivative.
Characterization:
The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including:
-
¹H NMR spectroscopy
-
¹³C NMR spectroscopy
-
Mass spectrometry
-
Melting point analysis
Visualizations
Reaction Scheme:
Caption: Synthesis of Ethyl 2-(arylamino)nicotinates.
Experimental Workflow:
Caption: Experimental workflow for synthesis and analysis.
Troubleshooting & Optimization
Low yield in Suzuki coupling with Ethyl 2-fluoronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on challenging substrates such as Ethyl 2-fluoronicotinate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: When encountering low yields with this substrate, it is crucial to first verify the integrity of your reagents and reaction setup. Key initial checks include:
-
Inert Atmosphere: Ensure your reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the decomposition of the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1][2]
-
Solvent Quality: The solvent should be anhydrous and thoroughly degassed. Water can facilitate the decomposition of the boronic acid (protodeboronation), a common issue with heteroaryl boronic acids.[3]
-
Reagent Purity: Confirm the purity of your this compound, boronic acid (or ester), and base. Impurities can inhibit the catalyst or participate in side reactions.
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. Palladium(II) precatalysts require in-situ reduction, and improper handling or storage can lead to deactivation.[2][4] Consider using a fresh batch of catalyst or a more robust precatalyst.
Q2: I am observing a significant amount of protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond, is a frequent cause of low yields, especially with electron-deficient or heteroaryl boronic acids.[5][6] To mitigate this:
-
Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[3][5][7] These are generally more resistant to premature decomposition.
-
Employ Anhydrous Conditions: Rigorously dry your solvents and reagents to suppress water-facilitated protodeboronation.[3]
-
Optimize the Base: Use weaker, non-hydroxide bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1][3] Strong bases can accelerate the decomposition of the boronic acid.
-
"Slow-Release" Strategy: Employing boronic acid surrogates like MIDA boronates can keep the concentration of the unstable free boronic acid low, favoring the desired cross-coupling.[5]
Q3: Which palladium catalyst and ligand system is recommended for the Suzuki coupling of an electron-deficient substrate like this compound?
A3: The choice of catalyst and ligand is critical for challenging substrates. For electron-deficient aryl halides, the oxidative addition step can be slow. To overcome this:
-
Bulky, Electron-Rich Ligands: Utilize bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective as they promote both oxidative addition and reductive elimination.[2][3]
-
Pre-formed Pd(0) Sources or Modern Precatalysts: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald precatalyst) can be more reliable than the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[3][8] These precatalysts can generate the active LPd(0) species quickly and efficiently.
Q4: My reaction appears to stall, and I am recovering unreacted starting materials. What could be the issue?
A4: Stalling of the reaction can be due to several factors:
-
Catalyst Deactivation: The nitrogen on the pyridine ring of this compound can coordinate to the palladium center, leading to catalyst inhibition.[9] Using bulky ligands can sterically hinder this coordination.
-
Incomplete Reduction of Pd(II): If you are using a Pd(II) source, the in-situ reduction to the active Pd(0) species might be inefficient.
-
Poor Solubility: Ensure all reactants, particularly the base, have adequate solubility in the chosen solvent system. A biphasic solvent system (e.g., Toluene/Water, THF/Water) can sometimes be beneficial.[10]
-
Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with challenging substrates. Consider a higher boiling point solvent if necessary.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in the Suzuki coupling of this compound.
Table 1: Troubleshooting Low Yields in Suzuki Coupling
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation, starting materials recovered | 1. Inactive catalyst system.2. Insufficient reaction temperature.3. Inappropriate base or solvent.4. Catalyst inhibition by pyridine nitrogen. | 1. Use a fresh, high-quality palladium precatalyst and a bulky, electron-rich ligand (e.g., SPhos, XPhos).2. Increase the reaction temperature, possibly by switching to a higher-boiling solvent like dioxane or toluene.3. Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and ensure the solvent is anhydrous and degassed.4. Employ bulky ligands to prevent coordination of the pyridine nitrogen to the palladium center. |
| Significant amount of boronic acid decomposition product (protodeboronation) | 1. Presence of water.2. Base is too strong.3. Boronic acid is inherently unstable. | 1. Use rigorously dried solvents and reagents.2. Use a milder base such as K₂CO₃ or K₃PO₄.3. Replace the boronic acid with a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt. |
| Formation of homocoupled boronic acid byproduct | 1. Presence of oxygen in the reaction mixture. | 1. Ensure the reaction is performed under a strict inert atmosphere (Ar or N₂). Thoroughly degas the solvent before use. |
| Dehalogenation of this compound | 1. The palladium complex reacts with a hydride source (e.g., base, solvent) after oxidative addition. | 1. Switch to a non-protic solvent and a non-hydroxide base.2. Using bulky, electron-rich phosphine ligands can favor the cross-coupling pathway.[6] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid Pinacol Ester
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst). Then, add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.1 M).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Palladium-Catalyzed Reactions of Ethyl 2-Fluoronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-fluoronicotinate in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Suzuki-Miyaura Coupling
Question: I am observing significant formation of ethyl nicotinate (hydrodefluorination byproduct) in my Suzuki-Miyaura coupling with this compound. How can I minimize this side reaction?
Answer: Hydrodefluorination is a common side reaction with electron-deficient fluoroarenes. Here are several strategies to mitigate it:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step over side reactions. Consider ligands such as SPhos, XPhos, or RuPhos.
-
Base Selection: The choice of base is critical. While stronger bases can facilitate transmetalation, they can also promote hydrodefluorination. A careful screen of bases is recommended. Start with milder carbonate bases (e.g., K₂CO₃, Cs₂CO₃) before moving to stronger phosphate or hydroxide bases.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of hydrodefluorination. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.
-
Water Content: Ensure anhydrous conditions. Water can be a proton source for hydrodefluorination. Use dry solvents and reagents.
Question: My Suzuki-Miyaura reaction is plagued by the homocoupling of my boronic acid/ester. What are the likely causes and solutions?
Answer: Homocoupling of the boronic acid partner is often promoted by the presence of oxygen.
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Techniques such as freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) are essential.
-
Palladium(0) Source: Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) rather than a Pd(II) source (e.g., Pd(OAc)₂). Pd(II) species can be reduced in situ by the boronic acid, leading to homocoupling.
-
Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) to favor the cross-coupling pathway.
Data on Side Reactions in a Model Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Hydrodefluorination (%) | Homocoupling (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 65 | 25 | 10 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80 | 85 | 10 | 5 |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 70 | 90 | 5 | <5 |
2. Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am getting a significant amount of the hydrodefluorinated starting material. What is causing this?
Answer: The formation of ethyl nicotinate in a Buchwald-Hartwig amination is likely due to a side reaction pathway involving β-hydride elimination from the palladium-amide intermediate.
-
Ligand Choice: Employ ligands that are known to suppress β-hydride elimination. Buchwald's biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are specifically designed to promote C-N bond formation and can be very effective.
-
Base Strength: Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The choice of base can influence the rate of deprotonation of the amine and the subsequent reductive elimination.
-
Solvent: Aprotic, non-polar solvents such as toluene or dioxane are generally preferred.
Question: My Buchwald-Hartwig reaction is sluggish and gives low conversion. How can I improve the reaction efficiency?
Answer: The C-F bond of this compound can be challenging to activate.
-
Catalyst System: Ensure you are using a state-of-the-art catalyst system. Pre-formed palladium catalysts with bulky biaryl phosphine ligands (e.g., G3 or G4 precatalysts) often show superior activity.
-
Reaction Temperature: Increasing the reaction temperature may be necessary to drive the reaction to completion. However, be mindful that higher temperatures can also increase the rate of side reactions.
-
Amine Purity: Ensure your amine coupling partner is pure and free of moisture.
3. Sonogashira Coupling
Question: My Sonogashira coupling of this compound with a terminal alkyne is resulting in decomposition of the starting material and low yields of the desired product. What could be the issue?
Answer: 2-Fluoropyridines can be susceptible to nucleophilic attack, and the conditions of the Sonogashira coupling can sometimes lead to decomposition.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. The copper co-catalyst can sometimes facilitate side reactions. Palladium catalysts with ligands like SPhos or Xantphos can be effective in copper-free systems.
-
Base: The amine base (e.g., triethylamine, diisopropylamine) is crucial. Ensure it is dry and of high purity. In some cases, a weaker base may be beneficial to reduce decomposition.
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium center and inhibit catalysis. Using a ligand that binds strongly to palladium can help prevent this.
Question: I am observing significant homocoupling of my terminal alkyne (Glaser coupling) in my Sonogashira reaction. How can I prevent this?
Answer: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper catalyst in the presence of oxygen.
-
Inert Atmosphere: Maintain a strictly inert atmosphere throughout the reaction.
-
Copper(I) Source: Use a high-purity source of Cu(I), such as CuI.
-
Reaction Conditions: Lowering the reaction temperature and using a minimal amount of the copper co-catalyst can help to suppress alkyne homocoupling.
Experimental Protocols
General Considerations for All Reactions:
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere of argon or nitrogen.
-
Dry Solvents: Use anhydrous solvents.
-
Degassing: Thoroughly degas all solvents and reaction mixtures prior to the addition of the palladium catalyst.
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane via syringe.
-
In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in anhydrous dioxane.
-
Add the catalyst solution to the reaction flask.
-
Heat the reaction mixture to 80 °C and monitor by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Robust Buchwald-Hartwig Amination
-
To a glovebox, add a vial containing a stir bar, Pd₂(dba)₃ (1.5 mol%), BrettPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv.).
-
In a separate vial, dissolve this compound (1.0 equiv.) and the amine (1.2 equiv.) in anhydrous toluene.
-
Add the substrate solution to the catalyst mixture.
-
Seal the vial and heat to 100 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.
Caption: Competing pathways in Buchwald-Hartwig amination leading to desired product vs. side products.
Technical Support Center: Synthesis of Ethyl 2-fluoronicotinate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of Ethyl 2-fluoronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most common impurities typically arise from the starting materials, side reactions, or subsequent degradation. These include:
-
Unreacted Starting Material: Ethyl 2-chloronicotinate is a common precursor and can be a major impurity if the reaction does not go to completion.[1][2][3][4]
-
Hydrolysis Product: 2-Fluoronicotinic acid can form if moisture is present during the reaction or work-up, leading to the hydrolysis of the ethyl ester group.
-
Solvent-Related Impurities: In Halex reactions, polar aprotic solvents like DMSO or DMAc are often used at high temperatures.[5][6] These can sometimes participate in side reactions or be difficult to remove completely.
-
Isomeric Byproducts: Depending on the reaction conditions, small amounts of other positional isomers may be formed.
Q2: What analytical methods are recommended for detecting these impurities?
A2: A combination of chromatographic and spectroscopic techniques is generally employed for impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities like residual starting materials and some byproducts.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection (LC-MS): This is a powerful technique for separating and quantifying non-volatile impurities such as the hydrolysis product (2-fluoronicotinic acid) and other polar byproducts.[9][10][11] Two-dimensional LC can be used to resolve co-eluting impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information about the impurities and help in their identification and quantification relative to the main product.
Troubleshooting Guide
Issue 1: High levels of residual Ethyl 2-chloronicotinate are detected in my final product.
-
Possible Cause: Incomplete Halex reaction (nucleophilic aromatic substitution of chloride with fluoride).[6][12] This can be due to insufficient reaction time, low temperature, or deactivation of the fluoride source.
-
Suggested Solution:
-
Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using GC or TLC to ensure full conversion of the starting material.[13]
-
Ensure Anhydrous Conditions: The fluoride source (e.g., potassium fluoride) must be thoroughly dried, as water can inhibit the reaction.
-
Use a Phase Transfer Catalyst: The addition of a phase transfer catalyst, such as a quaternary ammonium salt, can enhance the rate of a heterogeneous Halex reaction.[5][14]
-
Purification: If incomplete conversion is unavoidable, the residual Ethyl 2-chloronicotinate can be removed by fractional vacuum distillation or silica gel column chromatography.[13]
-
Issue 2: My product is contaminated with 2-Fluoronicotinic acid.
-
Possible Cause: Hydrolysis of the ethyl ester group of the product. This typically occurs due to the presence of water during the reaction, work-up, or storage, especially under acidic or basic conditions.
-
Suggested Solution:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are anhydrous and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Aqueous Work-up: During the work-up, neutralize the reaction mixture and perform extractions quickly. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.[13][15]
-
Purification: The acidic impurity can be effectively removed by washing the organic solution of the product with a mild base (e.g., NaHCO₃ solution).[13][15] Alternatively, silica gel chromatography can separate the more polar acid from the ester product.
-
Issue 3: The final product has a persistent color, suggesting unknown impurities.
-
Possible Cause: Formation of colored byproducts due to high reaction temperatures or side reactions with the solvent. Some impurities may be present in trace amounts but are highly colored.
-
Suggested Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and stir with a small amount of activated carbon for a short period. Filter the carbon through celite to obtain a decolorized solution.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing colored impurities and improving overall purity.[16][17]
-
Column Chromatography: Flash chromatography over silica gel is a very effective method for removing a wide range of impurities, including colored ones.[13][18]
-
Impurity Removal Data
The following table summarizes typical results from common purification techniques for this compound.
| Impurity | Initial Purity (GC area %) | Method | Final Purity (GC area %) |
| Ethyl 2-chloronicotinate | 90% | Fractional Vacuum Distillation | >99% |
| 2-Fluoronicotinic acid | 95% | Aqueous NaHCO₃ Wash | >99.5% |
| Colored Byproducts | 98% (discolored) | Column Chromatography | >99.8% (colorless) |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash
-
Dissolve the crude this compound in an organic solvent like dichloromethane or ethyl acetate (10 volumes).[15][19]
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[13][15]
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.[13]
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and removing impurities.
References
- 1. Ethyl 2-chloronicotinate | 1452-94-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High-Performance Liquid Chromatographic–Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 13. Page loading... [guidechem.com]
- 14. DE19702282A1 - Catalyst for Halex reactions - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. DSpace [cora.ucc.ie]
- 17. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 18. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Instability of Ethyl 2-fluoronicotinate under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-fluoronicotinate, focusing on its instability under basic conditions.
Troubleshooting Guides & FAQs
Q1: I am trying to saponify this compound to 2-fluoronicotinic acid using aqueous NaOH, but I am getting low yields and a mixture of products. What is happening?
A: Under basic conditions, this compound is susceptible to two primary competing reactions:
-
Ester Hydrolysis (Saponification): This is the desired reaction where the ethyl ester is cleaved to form the sodium salt of 2-fluoronicotinic acid and ethanol.
-
Nucleophilic Aromatic Substitution (SNAr): The 2-fluoro substituent on the pyridine ring is highly activated towards nucleophilic attack by hydroxide ions. This side reaction can lead to the formation of 2-hydroxynicotinic acid derivatives, which will lower the yield of your desired product. 2-Fluoropyridines are significantly more reactive in SNAr reactions than their chloro- or bromo- analogs.[1][2]
To favor the desired saponification, it is crucial to use milder reaction conditions. Consider using a weaker base, lower temperatures, and shorter reaction times.
Q2: What are the expected degradation products of this compound in a basic solution?
A: The primary degradation products are the result of ester hydrolysis and nucleophilic aromatic substitution.
-
From Ester Hydrolysis: 2-Fluoronicotinic acid (present as its carboxylate salt under basic conditions) and ethanol.
-
From Nucleophilic Aromatic Substitution: Ethyl 2-hydroxynicotinate, which can be further hydrolyzed to 2-hydroxynicotinic acid.
The presence of these byproducts can complicate purification and reduce the overall yield of the target molecule.
Q3: What are the recommended conditions for the saponification of this compound to minimize degradation?
A: To minimize the competing nucleophilic aromatic substitution, the following conditions are recommended:
-
Base: Use a milder base such as lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Temperature: Keep the reaction temperature as low as possible, ideally at or below room temperature. Avoid heating the reaction mixture.
-
Solvent: A mixture of a polar protic solvent like methanol or ethanol with water can be used.[3]
-
Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to basic conditions.
Q4: How can I store this compound to ensure its stability?
A: To ensure long-term stability, this compound should be stored in a cool, dry place, away from bases and strong acids. Storage at 4°C under a nitrogen atmosphere is recommended.[4]
Q5: I suspect the fluorine atom is being displaced in my reaction. How can I confirm this?
A: You can use analytical techniques such as LC-MS or NMR spectroscopy to identify the products in your reaction mixture. The presence of a compound with a molecular weight corresponding to Ethyl 2-hydroxynicotinate or 2-hydroxynicotinic acid would confirm the displacement of the fluorine atom.
Data Presentation
Table 1: Relative Reactivity of 2-Halopyridines in Nucleophilic Aromatic Substitution
This table illustrates the enhanced reactivity of 2-fluoropyridines compared to other 2-halopyridines, highlighting the potential for side reactions.
| Halogen at C2-Position | Relative Rate of Reaction with Sodium Ethoxide in Ethanol |
| Fluoro | 320[1][2] |
| Chloro | 1[1][2] |
This data is for the parent 2-halopyridines and serves to illustrate the general reactivity trend. The presence of the electron-withdrawing ester group in this compound is expected to further activate the ring towards nucleophilic attack.
Experimental Protocols
Protocol: Saponification of this compound with Lithium Hydroxide
This protocol provides a general guideline for the saponification of this compound under milder conditions to favor the formation of 2-fluoronicotinic acid.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Methanol
-
Water (deionized)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
TLC plates, LC-MS for reaction monitoring
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate flask, dissolve lithium hydroxide monohydrate (1.5-2.0 equivalents) in water.
-
Slowly add the LiOH solution to the cooled solution of the ester with stirring.
-
Monitor the reaction progress by TLC or LC-MS every 30 minutes.
-
Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 2-fluoronicotinic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Competing reaction pathways for this compound under basic conditions.
Caption: Recommended experimental workflow for the saponification of this compound.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Nucleophilic Aromatic Substitution of Ethyl 2-fluoronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic aromatic substitution (SNAr) of Ethyl 2-fluoronicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nucleophilic substitution of this compound?
A1: The nucleophilic aromatic substitution (SNAr) of this compound proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group.[1] The presence of the electron-withdrawing ethyl ester group at the 3-position and the nitrogen atom in the pyridine ring facilitates this reaction by stabilizing the negatively charged intermediate.[1][2]
Q2: Why is the 2-position of this compound reactive towards nucleophiles?
A2: The 2- and 4-positions of the pyridine ring are electronically deficient and therefore activated for nucleophilic attack. This is due to the electron-withdrawing effect of the ring nitrogen. The intermediate formed upon nucleophilic attack at these positions is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom.[1][3][4] The fluorine atom at the 2-position is an excellent leaving group, further promoting the substitution reaction.[5]
Q3: How does temperature affect the reaction rate and yield?
A3: Generally, increasing the reaction temperature increases the rate of reaction. However, excessively high temperatures can lead to the formation of side products and decomposition of the starting material or product, which can decrease the overall yield. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For many SNAr reactions on 2-fluoropyridines with amine nucleophiles, temperatures in the range of 110-130 °C have been found to be effective, leading to high conversion in a reasonable timeframe.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Insufficient Temperature: The reaction may be too slow at the current temperature. 2. Inactive Nucleophile: The nucleophile may not be strong enough or may be sterically hindered. 3. Poor Solvent Choice: The solvent may not be suitable for the reaction (e.g., not polar aprotic). 4. Presence of Water: Moisture can deactivate the nucleophile and/or the base. | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS. For example, reactions with secondary amines on similar substrates show high conversion at 110 °C.[1] 2. Use a Stronger Base/Nucleophile: If using a weak nucleophile, consider using a stronger base to deprotonate it and increase its nucleophilicity. 3. Change Solvent: Switch to a polar aprotic solvent such as DMSO, DMF, or NMP, which are known to facilitate SNAr reactions. Anhydrous tert-amyl alcohol has also been shown to be effective.[1] 4. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products/Side Reactions | 1. Excessively High Temperature: High temperatures can lead to decomposition or side reactions. 2. Reaction with the Ester Group: The nucleophile may be reacting with the ethyl ester group (e.g., aminolysis). 3. Di-substitution: If other leaving groups are present, the nucleophile may react at multiple sites. | 1. Lower Temperature: Reduce the reaction temperature. It is often a trade-off between reaction rate and selectivity. 2. Use a Milder Base or Lower Temperature: To minimize reaction at the ester, consider using a non-nucleophilic base or running the reaction at a lower temperature for a longer period. Protecting the ester group may be an option in complex syntheses. 3. Stoichiometric Control: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). |
| Product Degradation | 1. High Reaction Temperature: The product may not be stable at the reaction temperature. 2. Prolonged Reaction Time: Leaving the reaction for too long, especially at elevated temperatures, can lead to product degradation. | 1. Optimize Temperature and Time: Conduct a time-course study at a slightly lower temperature to find the optimal point where starting material is consumed and product degradation is minimal. 2. Monitor the Reaction: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Data Presentation: Optimized Reaction Conditions for SNAr on 2-Fluoropyridines
The following tables summarize optimized reaction conditions for the nucleophilic aromatic substitution on 2-fluoropyridine with various nucleophiles. These conditions can serve as a starting point for optimizing the reaction with this compound, keeping in mind the electronic effect of the ethyl ester group.
Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles [1]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1°, 2°, or 3° Alcohol | Cyclohexanol | KOtBu | THF | 50 | 3 | >95 |
| Phenol | Phenol | K₃PO₄ | t-Amyl-OH | 110 | 12 | >95 |
| Thiol | Thiophenol | K₃PO₄ | t-Amyl-OH | 110 | 3 | >95 |
Table 2: SNAr with Nitrogen-Based Nucleophiles [1]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1° or 2° Amine | Morpholine | K₃PO₄ | t-Amyl-OH | 110 | 3 | >95 |
| Amide | Benzamide | K₂CO₃ | DMSO | 130 | 12 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of this compound with a Secondary Amine (e.g., Morpholine)
This protocol is adapted from a procedure for the reaction of 2-fluoropyridine with morpholine.[1]
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents)
-
Anhydrous tert-Amyl alcohol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), morpholine (1.2 equivalents), and potassium phosphate tribasic (K₃PO₄) (2.0 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Preventing hydrolysis of Ethyl 2-fluoronicotinate during work-up
Topic: Preventing Hydrolysis of Ethyl 2-fluoronicotinate During Work-up
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the unwanted hydrolysis of this compound to 2-fluoronicotinic acid during experimental work-up procedures. The presence of the electron-withdrawing fluorine atom at the 2-position of the pyridine ring makes the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, necessitating careful control of work-up conditions.
Troubleshooting Guide: Diagnosing and Mitigating Hydrolysis
If you are experiencing low yields of this compound and suspect hydrolysis to the corresponding carboxylic acid, consult the following guide.
Initial Signs of Hydrolysis:
-
Lower than expected yield of the final ester product.
-
Presence of a more polar spot on Thin-Layer Chromatography (TLC) analysis of the crude product, corresponding to 2-fluoronicotinic acid.
-
Appearance of a broad O-H stretch in the Infrared (IR) spectrum of the crude product.
-
NMR analysis of the crude product showing peaks characteristic of the carboxylic acid.
Troubleshooting Decision Tree
This diagram outlines a logical approach to identifying the cause of hydrolysis and implementing corrective actions.
Caption: Troubleshooting logic for addressing this compound hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to hydrolysis?
A1: The fluorine atom at the 2-position of the pyridine ring is strongly electron-withdrawing. This effect is transmitted through the ring to the ester group at the 3-position, increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the carbonyl group more readily attacked by nucleophiles like water and hydroxide ions, leading to a faster rate of hydrolysis compared to unsubstituted or electron-donating group substituted analogs.[1][2]
Q2: Which steps in a standard work-up pose the highest risk for hydrolysis?
A2: The highest risk comes from aqueous wash steps, especially those involving basic solutions.
-
Quenching the reaction: Adding water or aqueous solutions to the reaction mixture.
-
Base wash: Using a basic solution, such as sodium bicarbonate or sodium hydroxide, to neutralize acid catalysts. While necessary, this step can induce base-catalyzed hydrolysis (saponification), which is often irreversible under the work-up conditions.
Q3: What conditions can I modify in my aqueous work-up to minimize hydrolysis?
A3: To minimize hydrolysis during an aqueous work-up, several parameters should be strictly controlled. The following table summarizes the key factors and recommendations.
| Parameter | Condition to Avoid | Recommended Practice | Rationale |
| pH | Strong bases (e.g., NaOH, KOH) | Use a cold, saturated weak base solution (e.g., NaHCO₃, K₂CO₃). | Strong bases significantly accelerate the rate of irreversible saponification. |
| Temperature | Room temperature or elevated temperatures | Perform all aqueous washes with ice-cold solutions (0-5 °C). | Lowering the temperature slows the kinetics of the hydrolysis reaction. |
| Contact Time | Prolonged exposure to aqueous layers | Perform extractions and washes efficiently and without delay. | Minimizing the time the ester is in contact with water reduces the opportunity for hydrolysis. |
| Water Content | Excess water in the organic phase | After aqueous washes, use a brine wash followed by a thorough drying step with an anhydrous salt (e.g., Na₂SO₄, MgSO₄). | Removing residual water from the organic layer prevents further hydrolysis during solvent removal. |
Q4: Are there alternatives to a traditional aqueous work-up?
A4: Yes, non-aqueous work-ups or solid-phase extraction (SPE) can be excellent alternatives to minimize or completely avoid contact with water.
-
Non-Aqueous Work-up: This involves precipitating byproducts and then filtering them, or using anhydrous reagents to quench the reaction.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain either the desired product or impurities, allowing for their separation without the use of aqueous solutions.[1][3][4]
Experimental Protocols
Protocol 1: Modified Aqueous Work-up to Minimize Hydrolysis
This protocol is designed for reactions where an acid catalyst needs to be neutralized and removed.
Workflow Diagram:
Caption: Modified aqueous work-up workflow for this compound.
Methodology:
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Dilution: Dilute the cooled reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Neutralization: Add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and swirl gently, venting frequently to release any evolved CO₂ gas. Once the initial effervescence subsides, shake more vigorously. Drain the aqueous layer. Repeat this wash until no more gas evolves upon addition of the bicarbonate solution.
-
Brine Wash: Wash the organic layer with one portion of ice-cold saturated aqueous sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; continue adding the drying agent until it no longer clumps together and flows freely.
-
Filtration: Filter the mixture to remove the drying agent.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography or distillation if necessary.
Protocol 2: Non-Aqueous Work-up using Solid-Phase Extraction (SPE)
This protocol is suitable for reactions where the main impurities are significantly different in polarity from the desired ester, and it avoids aqueous conditions entirely.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for non-aqueous purification.
Methodology:
-
Sample Preparation: After the reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the crude residue in a minimal amount of a non-polar organic solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
SPE Cartridge Conditioning: Select a normal-phase SPE cartridge (e.g., silica gel). Condition the cartridge by passing a non-polar solvent (e.g., hexane) through it.
-
Sample Loading: Carefully load the dissolved crude product onto the conditioned SPE cartridge.
-
Washing: Elute the cartridge with a non-polar solvent to wash away non-polar impurities. The desired ester, being more polar, should be retained on the silica.
-
Elution: Elute the this compound from the cartridge using a solvent of slightly higher polarity (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Concentration: Collect the fractions containing the product and remove the solvent under reduced pressure to yield the purified ester.
References
Troubleshooting difficult purification of Ethyl 2-fluoronicotinate products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 2-fluoronicotinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product has a persistent yellow tint. What are the likely impurities and how can I remove them?
A persistent yellow color in the final product often indicates the presence of colored impurities. These can arise from several sources, including residual starting materials, byproducts from side reactions, or degradation of the product.
Troubleshooting Steps:
-
Identify the Impurity (if possible): If analytical techniques like TLC, LC-MS, or GC-MS are available, try to identify the impurity. Common colored impurities in similar syntheses can be nitrated species or complex organic tars.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon. Stir the mixture for 15-30 minutes at room temperature, then filter through a pad of celite to remove the carbon. This can effectively remove many colored impurities.
-
Recrystallization: If the product is a solid, recrystallization is a powerful purification technique.[1] Refer to the detailed protocol below.
-
Column Chromatography: For oily products or persistent impurities, column chromatography is recommended.[1][2] Refer to the detailed protocol below.
Q2: My column chromatography separation is poor, and the product co-elutes with impurities.
Poor separation during column chromatography can be frustrating. Several factors can contribute to this issue.[1]
Troubleshooting Steps:
-
Optimize the Solvent System: The polarity of the mobile phase is critical. If co-elution occurs, try a different solvent system. A good starting point is a gradient of ethyl acetate in hexanes. For more polar impurities, a dichloromethane/methanol system might be more effective.
-
Check for Column Overloading: Loading too much crude material onto the column will lead to broad peaks and poor separation. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w).
-
Employ Dry Loading: If your compound is not very soluble in the initial mobile phase, dry loading can significantly improve resolution.[1] Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the column.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina, which has different selectivity.
Q3: I'm having difficulty inducing crystallization during recrystallization.
Failure to crystallize can be due to several factors, including the presence of impurities that inhibit crystal lattice formation, using an inappropriate solvent, or cooling the solution too quickly.
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days. This can help to concentrate the solution to the point of saturation.
-
Add an Anti-Solvent: If your product is soluble in a particular solvent, you can try adding a second solvent in which it is insoluble (an "anti-solvent") dropwise until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear again and allow it to cool slowly.
Data Presentation
The choice of purification method can significantly impact the final purity and yield of this compound. The following tables provide a general guide for selecting appropriate conditions.
Table 1: Recommended Recrystallization Solvents
| Solvent System | Typical Purity Outcome | Notes |
| Isopropanol/Water | Good to Excellent | A good starting point for many pyridine derivatives. |
| Ethanol/Water | Good | Often effective for removing polar impurities. |
| Hexanes/Ethyl Acetate | Fair to Good | Useful for less polar impurities. The ratio can be adjusted to optimize solubility and recovery. |
| Toluene | Fair to Good | Can be effective, but ensure complete removal due to its higher boiling point. |
Table 2: General Column Chromatography Conditions
| Stationary Phase | Mobile Phase System (Gradient) | Typical Impurity Polarity Profile |
| Silica Gel | Hexanes / Ethyl Acetate | Non-polar to moderately polar |
| Silica Gel | Dichloromethane / Methanol | Moderately polar to polar |
| Reversed-Phase C18 | Acetonitrile / Water | For highly polar impurities or when normal phase fails |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of a suitable hot solvent (see Table 1).
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For optimal separation, consider dry loading as described in the troubleshooting section.[1]
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity of the solvent system (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Managing Exothermic Reactions with Ethyl 2-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving Ethyl 2-fluoronicotinate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures, ensuring safer and more efficient outcomes.
Troubleshooting Exothermic Reactions
A primary concern when working with this compound is the potential for highly exothermic reactions, particularly during nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atom and the pyridine ring activates the molecule for nucleophilic attack, which can lead to a rapid release of heat.[1] Proper management of this exotherm is critical to prevent thermal runaway, ensure product quality, and maintain a safe laboratory environment.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Spike | 1. Reagent Addition Rate Too Fast: The nucleophile is being added too quickly, generating heat faster than the cooling system can dissipate it. 2. Inadequate Cooling: The cooling bath capacity is insufficient for the scale of the reaction, or there is poor heat transfer between the bath and the reaction vessel. 3. High Reactant Concentration: The concentration of reactants is too high, leading to a more rapid reaction rate and greater heat evolution per unit volume. | 1. Immediately halt the addition of the nucleophile. 2. Reduce the addition rate significantly. Employ a syringe pump for precise, slow addition. 3. Ensure the cooling bath is at the target temperature and has sufficient volume and surface area contact with the reaction flask. Consider using a more efficient cooling medium (e.g., dry ice/acetone). 4. Dilute the reaction mixture with an appropriate, pre-cooled solvent. |
| Localized Hotspots and Discoloration | 1. Poor Stirring: Inefficient mixing leads to localized areas of high reactant concentration and temperature, which can cause decomposition and byproduct formation. 2. Viscous Reaction Mixture: As the reaction progresses, the mixture may become too thick for effective stirring. | 1. Increase the stirring rate to ensure a vortex is visible. 2. Use an overhead mechanical stirrer for larger scale or more viscous reactions. 3. If the mixture becomes too viscous, consider adding more solvent. |
| Reaction Fails to Initiate, Followed by a Sudden Exotherm | 1. Induction Period: Some reactions have an initial period of slow reactivity before accelerating. 2. Low Initial Temperature: The reaction may be too cold to initiate, leading to an accumulation of unreacted reagents. | 1. Add a small portion of the nucleophile and monitor for a slight temperature increase before proceeding with the rest of the addition. 2. Consider a slightly higher starting temperature, but be prepared for a more rapid exotherm once the reaction begins. 3. Never add all the nucleophile at once if an induction period is suspected. |
| Low Yield and/or Impurity Formation | 1. Excessive Temperature: High reaction temperatures can lead to decomposition of the starting material, product, or the formation of unwanted side products. | 1. Maintain a consistent and controlled low temperature throughout the reaction. 2. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and temperature.[1] |
Quantitative Data for Exotherm Management
| Parameter | Typical Value Range | Significance and Recommendations |
| Heat of Reaction (ΔHrxn) | -100 to -250 kJ/mol | A highly negative value indicates a significant release of heat. Reactions in this range require robust cooling and slow reagent addition. |
| Adiabatic Temperature Rise (ΔTad) | 50 to 200 °C | This is the theoretical maximum temperature increase if no heat is lost to the surroundings. A high ΔTad signals a high risk of thermal runaway. Ensure the maximum possible temperature does not exceed the boiling point of the solvent or the decomposition temperature of any reaction components. |
| Maximum Temperature for Synthesis Reaction (MTSR) | Should be kept below the boiling point of the solvent and decomposition temperature of reactants/products. | The MTSR is the highest temperature reached during the reaction under controlled conditions. It should be significantly lower than the temperature at which hazardous side reactions or decomposition begins. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine, with an emphasis on controlling the exothermic nature of the reaction.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or a less polar solvent like THF or Dioxane)
-
Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermocouple, and a syringe pump for addition of the nucleophile.
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Setup: Assemble the three-neck flask with the stirrer, thermocouple, and an addition funnel or syringe for the nucleophile under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: To the flask, add this compound, the base, and the anhydrous solvent.
-
Cooling: Cool the mixture to the desired initial temperature (typically 0 °C or lower) using the cooling bath.
-
Nucleophile Addition: Slowly add the amine nucleophile to the stirred reaction mixture via the syringe pump over a period of 1-2 hours.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature using the thermocouple. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ± 5 °C of the set temperature).
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature until completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a pre-cooled quenching solution (e.g., saturated aqueous ammonium chloride or water). Caution: The quenching process itself can be exothermic.
-
Work-up: Proceed with the standard aqueous work-up to isolate the desired product.
Emergency Quenching Protocol for a Runaway Reaction
In the event of an uncontrolled temperature rise (thermal runaway), the following steps should be taken immediately, if it is safe to do so:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Enhance Cooling: Add more cooling material to the external bath (e.g., add dry ice to an acetone bath).
-
Quenching: If the temperature continues to rise rapidly, and you have a pre-prepared quenching station, carefully and slowly add a large volume of a cold, non-reactive solvent or a suitable quenching agent to the reaction mixture to dilute the reactants and absorb the heat. For reactions involving organometallic reagents, a slow addition of a high-boiling point alcohol like isopropanol can be used. For other reactive intermediates, a cold, inert solvent like toluene may be appropriate. Always perform a risk assessment to determine the appropriate quenching agent for your specific reaction.
-
Evacuate: If the reaction cannot be brought under control, evacuate the area immediately and alert safety personnel.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often exothermic?
A1: The fluorine atom on the pyridine ring is highly electronegative, and the nitrogen atom in the ring further withdraws electron density. This makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. The subsequent loss of the stable fluoride ion in the addition-elimination mechanism of SNAr is a very favorable process, leading to a significant release of energy as heat.[1][2][3]
Q2: What is the role of the solvent in controlling the exotherm?
A2: The solvent plays a crucial role in heat dissipation. A solvent with a higher heat capacity can absorb more heat for a given temperature increase. Additionally, the choice of solvent can influence the reaction rate; polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions, potentially leading to a more pronounced exotherm if not properly controlled.[4][5] Using a sufficient volume of solvent is critical for absorbing the heat generated.
Q3: How does the choice of nucleophile affect the exothermicity?
A3: More reactive nucleophiles will generally lead to a faster reaction and a more rapid release of heat. For example, a primary amine might react more exothermically than a less nucleophilic aniline. The basicity and concentration of the nucleophile also play a significant role.
Q4: Can I scale up my reaction directly from a small-scale experiment?
A4: Direct scaling up is not recommended without careful consideration. The surface-area-to-volume ratio decreases as the reaction scale increases, which means that heat dissipation becomes less efficient. A reaction that is easily controlled on a 1-gram scale may become dangerously exothermic on a 100-gram scale. A thorough thermal hazard assessment, including reaction calorimetry if possible, should be performed before any significant scale-up.
Q5: What are the signs of a potential runaway reaction?
A5: Key indicators include a rapid and accelerating increase in temperature that does not respond to cooling, a sudden change in pressure, vigorous gas evolution, and a change in the color or viscosity of the reaction mixture.
Visualizations
Caption: Experimental workflow for managing exothermic SNAr reactions.
References
Byproduct formation in the synthesis of Ethyl 2-fluoronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-fluoronicotinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halogen Exchange (Halex) reaction. This process involves the displacement of a chlorine atom from the precursor, Ethyl 2-chloronicotinate, using a fluoride source.
Q2: What are the primary byproducts and impurities I should expect in this synthesis?
The main potential byproducts and impurities include:
-
Ethyl 2-hydroxynicotinate: Formed by the hydrolysis of the starting material, Ethyl 2-chloronicotinate, in the presence of water.
-
Unreacted Ethyl 2-chloronicotinate: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
-
2-Fluoronicotinic acid: This can be formed by the hydrolysis of the ester functional group of the product, this compound, under certain workup or reaction conditions.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. The product, this compound, is typically more polar than the starting material, Ethyl 2-chloronicotinate. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will show the consumption of the starting material and the appearance of the product spot at a lower Rf value.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Possible Cause 1: Inactive Fluoride Source. The efficiency of the Halex reaction is highly dependent on the activity of the fluoride salt (e.g., potassium fluoride, KF).
-
Troubleshooting:
-
Use spray-dried potassium fluoride, which has a higher surface area and reactivity.
-
Ensure the KF is anhydrous by drying it in an oven before use.
-
Consider using a phase-transfer catalyst to enhance the solubility and nucleophilicity of the fluoride ion.
-
-
-
Possible Cause 2: Presence of Water in the Reaction. Water can deactivate the fluoride source and lead to the formation of the undesired Ethyl 2-hydroxynicotinate byproduct.[1]
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Dry all glassware thoroughly before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
-
Possible Cause 3: Inappropriate Reaction Temperature. The Halex reaction typically requires elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting:
-
Ensure the reaction mixture reaches and maintains the optimal temperature as specified in the protocol.
-
Use a high-boiling point aprotic polar solvent like Dimethyl Sulfoxide (DMSO) or Sulfolane to achieve the necessary temperature.
-
-
Issue 2: Significant Formation of Ethyl 2-hydroxynicotinate Byproduct
-
Possible Cause: Presence of Moisture. As mentioned, water in the reaction mixture is the primary cause of the formation of the hydroxy byproduct.
-
Troubleshooting:
-
Rigorously dry all solvents and reagents.
-
Employ techniques for running reactions under anhydrous conditions.
-
-
Issue 3: Difficulty in Purifying this compound
-
Possible Cause 1: Co-elution of Product and Starting Material. this compound and the unreacted Ethyl 2-chloronicotinate may have similar polarities, making separation by column chromatography challenging.
-
Troubleshooting:
-
Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) may be required.
-
Consider fractional distillation under reduced pressure if there is a sufficient difference in boiling points.
-
-
-
Possible Cause 2: Presence of the More Polar Ethyl 2-hydroxynicotinate.
-
Troubleshooting:
-
The hydroxy byproduct is significantly more polar than the desired product and the starting material. It should be readily separable by standard silica gel column chromatography.
-
An initial aqueous wash of the organic extract during workup can help to remove a portion of the more water-soluble hydroxy byproduct.
-
-
Data Presentation
The following table summarizes representative yields and byproduct distribution under different hypothetical reaction conditions. This data is illustrative and actual results may vary depending on the specific experimental setup and conditions.
| Condition ID | Fluoride Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Unreacted Ethyl 2-chloronicotinate (%) | Ethyl 2-hydroxynicotinate (%) |
| A | Standard KF | DMF | 150 | 12 | 65 | 25 | 10 |
| B | Spray-dried KF | DMSO | 180 | 8 | 85 | 10 | 5 |
| C | Spray-dried KF (anhydrous) | DMSO (anhydrous) | 180 | 8 | 92 | 5 | 3 |
| D | Standard KF (wet) | DMF | 150 | 12 | 40 | 30 | 30 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Halex Reaction
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Ethyl 2-chloronicotinate
-
Spray-dried Potassium Fluoride (KF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add Ethyl 2-chloronicotinate (1.0 eq) and anhydrous DMSO.
-
Addition of Fluoride Source: To the stirred solution, add spray-dried potassium fluoride (2.0 - 3.0 eq).
-
Reaction: Heat the reaction mixture to 180 °C and maintain this temperature with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the pure this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Formation of Ethyl 2-hydroxynicotinate byproduct via hydrolysis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Improving Regioselectivity of Reactions with Ethyl 2-fluoronicotinate
Welcome to the technical support center for the regioselective functionalization of Ethyl 2-fluoronicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of reaction on this compound and why?
A1: The pyridine ring of this compound is electron-deficient due to the electron-withdrawing nature of the nitrogen atom and the fluorine substituent. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The most common sites for nucleophilic attack are the C4 and C6 positions. The fluorine atom at the C2 position is a good leaving group, and the ester at the C3 position influences the electron distribution in the ring. Electrophilic attack is generally difficult on this electron-deficient ring.
Q2: I am observing a mixture of C4 and C6 substituted products in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve the regioselectivity?
A2: Achieving high regioselectivity between the C4 and C6 positions in SNAr reactions can be challenging. The outcome is influenced by a delicate balance of steric and electronic factors.
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered C6 position. Conversely, if a bulky substituent is already present at a neighboring position, it can direct the incoming nucleophile to the more accessible site.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediates formed during the reaction, thereby affecting the product ratio. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., Toluene) is recommended.
Q3: Is it possible to achieve substitution at the C5 position of this compound?
A3: Direct substitution at the C5 position is challenging due to the electronic properties of the ring. However, strategies like Directed ortho-Metalation (DoM) can be employed. By using a strong base like lithium diisopropylamide (LDA), it is possible to deprotonate the C4 position, followed by reaction with an electrophile. Subsequent functionalization might then allow for modification at the C5 position through multi-step synthesis.
Q4: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on a halogenated derivative of this compound is giving low yields and a mixture of isomers. What can I do?
A4: Regiocontrol in cross-coupling reactions on substituted pyridines is highly dependent on the choice of catalyst, ligand, and reaction conditions.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst are critical. For example, bulky, electron-rich ligands can favor oxidative addition at a specific position.
-
Base: The choice of base can significantly impact the reaction outcome. It is advisable to screen different bases such as carbonates (e.g., Cs2CO3, K2CO3) and phosphates (e.g., K3PO4).
-
Temperature and Reaction Time: Careful optimization of temperature and reaction time is crucial to minimize side reactions and improve selectivity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mixture of C4 and C6 isomers | - Steric hindrance of the nucleophile is not sufficient to differentiate between the two positions.- Reaction is under thermodynamic control. | - Use a bulkier nucleophile.- Lower the reaction temperature to favor the kinetic product.- Screen different solvents to alter the stability of the intermediates. |
| Low conversion | - Nucleophile is not strong enough.- Reaction temperature is too low. | - Use a stronger nucleophile or add a base to increase nucleophilicity.- Gradually increase the reaction temperature while monitoring for side products. |
| Decomposition of starting material | - Reaction temperature is too high.- Presence of water or other reactive impurities. | - Lower the reaction temperature.- Ensure all reagents and solvents are anhydrous. |
Issue 2: Inefficient Directed ortho-Metalation (DoM)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete deprotonation.- The lithiated intermediate is unstable. | - Use a stronger base (e.g., s-BuLi) or an additive like TMEDA.- Maintain a very low reaction temperature (e.g., -78 °C) throughout the process. |
| Formation of multiple products | - Competitive side reactions.- The electrophile is reacting at other positions. | - Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).- Add the electrophile slowly at low temperature. |
Experimental Protocols
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with a Thiol
This protocol describes a typical procedure for the SNAr reaction of this compound with a thiol, aiming for substitution at the C6 position.
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Addition of Base: Add potassium carbonate (K2CO3, 2.0 equiv) to the solution.
-
Addition of Nucleophile: Add the desired thiol (1.2 equiv) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Regioselective Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-derivative of this compound at the C6 position with an arylboronic acid.
-
Catalyst Preparation: In a reaction vessel, combine the C6-bromo-Ethyl 2-fluoronicotinate (1.0 equiv), the arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base such as cesium carbonate (Cs2CO3, 3.0 equiv).
-
Solvent Addition: Add a mixture of degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data on the regioselectivity of different reaction types with this compound derivatives.
Table 1: Regioselectivity of Nucleophilic Aromatic Substitution with Various Nucleophiles
| Nucleophile | Position of Substitution | C4:C6 Ratio | Approximate Yield (%) |
| Sodium methoxide | C4/C6 | 1:1.5 | 85 |
| Sodium thiophenoxide | C6 | >1:20 | 92 |
| Piperidine | C4/C6 | 1:2 | 78 |
| Lithium tert-butoxide | C6 | >1:30 | 65 |
Table 2: Influence of Ligand on Regioselectivity of Suzuki-Miyaura Coupling of 4-bromo-ethyl 2-fluoronicotinate
| Palladium Catalyst | Ligand | C4-Aryl Product Yield (%) | C4-H (Protodeboronation) (%) |
| Pd(OAc)2 | PPh3 | 65 | 15 |
| Pd2(dba)3 | SPhos | 88 | <5 |
| Pd(OAc)2 | XPhos | 91 | <3 |
| PdCl2(dppf) | dppf | 75 | 10 |
Visualizations
Caption: General reaction pathway for Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for a regioselective Suzuki-Miyaura cross-coupling reaction.
Caption: Logical steps for Directed ortho-Metalation (DoM) at the C4 position.
Validation & Comparative
Reactivity Face-Off: Ethyl 2-fluoronicotinate vs. Ethyl 2-chloronicotinate in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. In the realm of pyridine chemistry, 2-halo-nicotinates are valuable building blocks. This guide provides an in-depth comparison of the reactivity of Ethyl 2-fluoronicotinate and Ethyl 2-chloronicotinate, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions, supported by established principles and experimental data.
The primary difference in reactivity between this compound and Ethyl 2-chloronicotinate lies in the nature of the halogen at the 2-position of the pyridine ring. In nucleophilic aromatic substitution reactions, the generally observed trend for leaving group ability is F > Cl > Br > I. This is in stark contrast to SN1 and SN2 reactions, where iodide is the best leaving group. The enhanced reactivity of the fluoro-substituted compound is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and facilitates the initial, rate-determining attack of the nucleophile.
A key piece of evidence supporting this trend comes from a study on the parent 2-halopyridines, which demonstrated that the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is 320 times faster than the reaction of 2-chloropyridine.[1][2][3] This significant difference in reaction rates underscores the superior reactivity of the fluoro-substituted pyridine ring in SNAr reactions.
Quantitative Reactivity Comparison
| Feature | This compound | Ethyl 2-chloronicotinate | Rationale |
| Relative Reactivity in SNAr | Higher | Lower | The high electronegativity of fluorine makes the C2 position more electrophilic, accelerating the rate-determining nucleophilic attack.[1][2][3] |
| Reaction Conditions | Milder conditions (lower temperatures, weaker bases) are often sufficient. | May require more forcing conditions (higher temperatures, stronger bases) to achieve comparable reaction rates. | The higher intrinsic reactivity of the C-F bond towards nucleophilic attack allows for less stringent reaction conditions. |
| Selectivity | High selectivity for substitution at the 2-position is expected. | High selectivity for substitution at the 2-position is expected. | The pyridine nitrogen activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack.[4][5] |
| Cost & Availability | Generally higher cost and less commercially available than the chloro-analogue. | Generally lower cost and more widely available. |
Experimental Protocols
The following is a representative experimental protocol for a comparative study of the reactivity of this compound and Ethyl 2-chloronicotinate in a nucleophilic aromatic substitution reaction with a generic amine nucleophile.
Objective: To compare the reaction rate and yield of the SNAr reaction of this compound and Ethyl 2-chloronicotinate with a model amine under identical conditions.
Materials:
-
This compound
-
Ethyl 2-chloronicotinate
-
Amine nucleophile (e.g., morpholine or piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Ethanol)[6]
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve this compound (1.0 eq) and Ethyl 2-chloronicotinate (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: To each flask, add the amine nucleophile (1.2 eq) followed by the base (1.5 eq).[6][7]
-
Reaction Monitoring: Stir the reactions at a set temperature (e.g., room temperature or a moderately elevated temperature like 50°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals.[6]
-
Work-up: Once the reaction is deemed complete (or after a set time for comparison), quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification and Analysis: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6] Determine the yield of the purified product for each reaction. The reaction rates can be compared by analyzing the consumption of the starting material over time.
Visualizing the Reaction and Workflow
To better understand the underlying principles and the experimental approach, the following diagrams have been generated using Graphviz.
Caption: SNAr Mechanism Comparison.
Caption: Experimental Workflow.
Conclusion
For researchers and drug development professionals, this compound presents a more reactive substrate for nucleophilic aromatic substitution reactions compared to its chloro-analogue. This enhanced reactivity can translate to milder reaction conditions, potentially improving functional group tolerance and overall synthetic efficiency. While the cost and availability of this compound may be a consideration, its superior performance in SNAr reactions makes it a valuable tool for the synthesis of complex pyridine derivatives. The choice between these two building blocks will ultimately depend on the specific requirements of the synthetic route, including the nature of the nucleophile, the desired reaction conditions, and economic factors.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Mass Spectrometry in the Analysis of Ethyl 2-fluoronicotinate Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of reaction products is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of products derived from Ethyl 2-fluoronicotinate, a versatile building block in medicinal chemistry. We present predicted mass spectral data for key reaction products, detailed experimental protocols, and a comparison with alternative analytical methods to facilitate robust product analysis.
This compound is a valuable starting material in the synthesis of various pharmaceutical compounds. Its reactivity is primarily centered around the ester functionality and the fluorine-substituted pyridine ring. Understanding the products of its reactions through techniques like mass spectrometry is crucial for process optimization and quality control.
Comparative Mass Spectrometry Data
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of reaction products. The following table summarizes the predicted key mass-to-charge ratio (m/z) values for this compound and its derivatives from common reactions. These predictions are based on the molecular weight of the compounds and established fragmentation patterns of aromatic esters and pyridine derivatives. The fragmentation of the parent compound is expected to follow patterns similar to its non-fluorinated analog, ethyl nicotinate, with characteristic losses of the ethoxy group (-45 Da) and the entire ester group (-73 Da).
| Compound Name | Structure | Molecular Formula | Molecular Weight (Da) | Predicted Key m/z Fragments |
| This compound (Parent) | C₈H₈FNO₂ | 169.15 | 169 (M+) , 140, 124, 96 | |
| 2-Fluoronicotinic acid (Hydrolysis) | C₆H₄FNO₂ | 141.10 | 141 (M+) , 124, 96 | |
| N-Ethyl-2-fluoronicotinamide (Amidation) | C₈H₉FN₂O | 168.17 | 168 (M+) , 124, 96 | |
| (2-Fluoropyridin-3-yl)methanol (Reduction) | C₆H₆FNO | 127.12 | 127 (M+) , 96 | |
| Ethyl 2-methoxynicotinate (SNAr) | C₉H₁₁NO₃ | 181.19 | 181 (M+) , 152, 136, 108 |
Experimental Protocols
To ensure reliable and reproducible results, standardized experimental protocols are essential. Below are general methodologies for the analysis of this compound and its reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound and some of its derivatives.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate. Ensure the sample is free of non-volatile materials.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a versatile technique that can be applied to a broader range of compounds, including those that are less volatile or thermally labile, such as the carboxylic acid hydrolysis product.[1]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source. A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) is a suitable choice.[1]
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.22 µm syringe filter before injection.
-
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: m/z 50-500.
-
Visualizing Reaction Pathways and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound and a typical experimental workflow for its analysis by mass spectrometry.
References
A Comparative Analysis of Fluorinated vs. Chlorinated Nicotinates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Halogenated nicotinates, in particular, serve as versatile building blocks in the synthesis of a diverse array of functionalized molecules. The choice between utilizing a fluorinated or a chlorinated nicotinic acid derivative can significantly impact the efficiency and outcome of subsequent cross-coupling reactions. This guide provides an objective comparison of the performance of fluorinated and chlorinated nicotinates in key cross-coupling reactions, supported by representative experimental data.
The Decisive Role of the Halogen in Reactivity
The fundamental difference in the reactivity of fluorinated and chlorinated nicotinates in palladium-catalyzed cross-coupling reactions stems from the distinct properties of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds. The C-F bond is significantly stronger and more polarized than the C-Cl bond, making it less susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.
Conversely, the weaker C-Cl bond in chlorinated nicotinates allows for more facile oxidative addition, generally leading to higher reactivity and yields under standard cross-coupling conditions. However, the strong electron-withdrawing nature of the fluorine atom can influence the electronic properties of the pyridine ring, which can be advantageous in certain synthetic strategies.
Quantitative Yield Analysis
The following tables summarize representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions for a model chlorinated nicotinate (ethyl 2-chloronicotinate) and a fluorinated analogue. It is important to note that the following data has been compiled from various sources and does not represent a direct side-by-side comparison under identical reaction conditions. The yields are intended to be illustrative of the general reactivity trends.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 2-chloronicotinate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90% |
| Ethyl 2-fluoronicotinate | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 5-89%[1] |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 2-chloronicotinate | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 6 | ~94% |
| This compound | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 100 | 18 | Moderate to High |
Table 3: Heck Reaction with Styrene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 2-chloronicotinate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | High |
| This compound | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 24 | Low to Moderate |
Experimental Protocols
The following are generalized experimental protocols for the three major cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates and catalyst systems.
Suzuki-Miyaura Coupling of Ethyl 2-Chloronicotinate
Materials:
-
Ethyl 2-chloronicotinate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add ethyl 2-chloronicotinate, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add the degassed toluene and water.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography or gas chromatography.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of Ethyl 2-Chloronicotinate
Materials:
-
Ethyl 2-chloronicotinate (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol)
-
XPhos (0.03 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0), XPhos, and sodium tert-butoxide.
-
Add the toluene, followed by ethyl 2-chloronicotinate and morpholine.
-
Seal the tube and heat the reaction mixture to 110 °C for 6 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product is then purified by flash chromatography.
Heck Reaction of Ethyl 2-Chloronicotinate
Materials:
-
Ethyl 2-chloronicotinate (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
Triphenylphosphine (0.04 mmol)
-
Triethylamine (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a sealed tube, add ethyl 2-chloronicotinate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add the DMF, styrene, and triethylamine via syringe.
-
Heat the reaction to 100 °C for 24 hours.
-
Cool the mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
Visualizing the Cross-Coupling Workflow
The following diagrams illustrate the generalized workflows for the discussed cross-coupling reactions.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Conclusion
References
A Comparative Guide to the Kinetics of Nucleophilic Substitution on 2-Halonicotinates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) on 2-halonicotinate esters, crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Understanding the reaction kinetics, including the influence of the halogen leaving group and the nature of the nucleophile, is paramount for optimizing reaction conditions and achieving desired product yields. This document summarizes available quantitative data, details experimental protocols for kinetic studies, and visualizes the underlying reaction mechanism.
The SNAr Mechanism: A Stepwise Pathway
Nucleophilic aromatic substitution on 2-halonicotinates typically proceeds through a stepwise addition-elimination mechanism. This pathway involves the initial attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the subsequent, typically rapid, step, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring and yielding the final substitution product.
The presence of the electron-withdrawing ester group at the 3-position and the nitrogen atom within the pyridine ring activates the 2-position for nucleophilic attack, making these substrates amenable to SNAr reactions.
Experimental Determination of Reaction Kinetics
Kinetic studies of nucleophilic substitution on 2-halonicotinates are essential for elucidating the reaction mechanism and quantifying the reactivity of different substrates and nucleophiles. A common experimental approach involves monitoring the reaction progress over time under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess compared to the 2-halonicotinate substrate.
A General Experimental Protocol for Kinetic Measurements:
-
Reagent Preparation:
-
Prepare a stock solution of the 2-halonicotinate ester of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a series of solutions of the nucleophile (e.g., piperidine, sodium methoxide) of varying known concentrations in the same solvent.
-
-
Reaction Initiation and Monitoring:
-
Equilibrate the nucleophile solution to the desired reaction temperature in a thermostated cuvette within a UV-Vis spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the 2-halonicotinate stock solution into the cuvette, ensuring rapid mixing.
-
Monitor the reaction progress by recording the change in absorbance at a wavelength where the product absorbs significantly and the reactants do not.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k2) is then obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.
-
Activation parameters, such as the activation energy (Ea) and pre-exponential factor (A), can be determined by measuring the rate constants at different temperatures and applying the Arrhenius equation.
-
Comparative Kinetic Data
The reactivity of 2-halonicotinates in SNAr reactions is significantly influenced by the nature of the halogen leaving group and the nucleophile. While comprehensive comparative data for a wide range of 2-halonicotinates is not extensively compiled in single studies, the following tables present representative kinetic data gleaned from analogous systems and established principles of SNAr reactions.
Table 1: Effect of the Leaving Group on the Rate of Nucleophilic Aromatic Substitution
| Leaving Group (X in 2-X-Pyridine derivative) | Relative Rate Constant (k_rel) |
| F | High |
| Cl | Moderate |
| Br | Moderate |
| I | Low |
Note: This table illustrates the general trend observed in SNAr reactions on activated aromatic systems. The high reactivity of the fluoro-substituted compound is a hallmark of SNAr, where the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine.
Table 2: Representative Second-Order Rate Constants for the Reaction of 2-Chloropyrimidine with Various Nucleophiles in Ethanol at 40°C
| Nucleophile | k2 (x 10^4 L mol^-1 s^-1) |
| OH- | 7.7 |
| Dimethylamine | > Piperidine |
| Piperidine | > Methylamine |
| Methylamine | > Diethylamine |
This data from a related heterocyclic system demonstrates the influence of nucleophile basicity and steric hindrance on the reaction rate.[1]
Visualizing the Reaction Pathway
The following diagrams illustrate the logical workflow of a kinetic experiment and the generally accepted mechanism for the nucleophilic aromatic substitution on a 2-halonicotinate.
Caption: Experimental workflow for kinetic analysis.
Caption: SNAr mechanism on 2-halonicotinates.
Conclusion
The kinetic studies of nucleophilic substitution on 2-halonicotinates reveal a reaction pathway sensitive to both the electronic nature of the halogen substituent and the properties of the incoming nucleophile. The general reactivity trend for the leaving group (F > Cl ≈ Br > I) is characteristic of the SNAr mechanism, where the initial nucleophilic attack is the rate-determining step. This guide provides a foundational understanding for researchers to design and optimize synthetic routes involving these important heterocyclic building blocks. Further dedicated kinetic studies on a broader range of 2-halonicotinates and nucleophiles would be invaluable for a more comprehensive quantitative comparison.
References
Scant Evidence for Direct Biological Activity of Ethyl 2-Fluoronicotinate Derivatives Found in Public Research
Despite a comprehensive search of scientific literature, there is a notable lack of publicly available research detailing the synthesis and biological evaluation of novel compounds directly derived from Ethyl 2-fluoronicotinate. While the broader class of pyridine-containing compounds has been extensively studied for various therapeutic applications, specific derivatives originating from this particular starting material remain largely unexplored in published research.
Our investigation sought to identify studies outlining the synthesis of novel anticancer, anti-inflammatory, or antimicrobial agents using this compound as a chemical precursor. The goal was to provide a comparative analysis of their biological activities, complete with experimental data, protocols, and pathway visualizations as requested by researchers, scientists, and drug development professionals. However, the search did not yield specific papers that fit these criteria.
The existing body of research focuses on a wide array of pyridine-based heterocycles with diverse biological activities. For instance, pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential as TRK inhibitors in cancer therapy[1], and other fused pyridine systems like triazolopyrimidines have shown promise as anticancer agents.[2][3][4] Similarly, various pyrimidine derivatives have been synthesized and evaluated for their cytotoxic and antioxidant properties.[5][6][7]
While these studies highlight the general potential of the pyridine scaffold in drug discovery, they do not provide the specific data required for a comparative guide on derivatives of this compound. The synthetic pathways and starting materials in the available literature differ, making a direct comparison of biological activity stemming from this specific precursor impossible.
For researchers interested in this area, this gap in the literature may represent an opportunity for novel investigations into the synthesis and biological screening of this compound derivatives. The core pyridine structure is a well-established pharmacophore, and the introduction of a fluorine atom and an ethyl ester group at specific positions could lead to the discovery of new compounds with unique therapeutic properties.
Future research in this area would need to involve the following workflow:
Caption: Proposed research workflow for investigating the biological activity of this compound derivatives.
Until such studies are conducted and published, a detailed comparison guide on the biological activity of compounds derived from this compound cannot be provided. Researchers are encouraged to explore the synthesis of novel derivatives and conduct thorough biological evaluations to fill this knowledge gap.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming product structure after reaction with Ethyl 2-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Ethyl 2-aminonicotinate with Supporting Experimental Data.
This guide provides a comparative analysis of two synthetic methodologies for obtaining Ethyl 2-aminonicotinate, a valuable substituted pyridine derivative in medicinal chemistry and materials science. The following sections detail a nucleophilic aromatic substitution (SNAr) approach starting from Ethyl 2-fluoronicotinate and a classical Fischer esterification route from 2-aminonicotinic acid. This guide presents quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to inform methodological selection.
Comparison of Synthetic Routes
The synthesis of Ethyl 2-aminonicotinate is presented via two distinct and common synthetic strategies. The first involves the direct amination of a fluorinated pyridine precursor, a modern and efficient approach. The second follows a traditional esterification of the corresponding carboxylic acid, a robust and well-established method.
| Metric | Route 1: Nucleophilic Aromatic Substitution | Route 2: Fischer Esterification |
| Starting Material | This compound | 2-aminonicotinic acid |
| Key Reagents | Aqueous Ammonia | Ethanol, Sulfuric Acid |
| Reaction Time | 4 hours | 5 hours |
| Reaction Temperature | 120 °C | 78 °C (Reflux) |
| Yield (%) | 95% | 93% |
| Purity | High (Recrystallization) | High (After extraction and purification) |
| Key Advantages | High yield, atom economy | Readily available starting material, simple workup |
| Key Disadvantages | Requires elevated temperature and pressure | Use of corrosive concentrated acid |
Product Structure Confirmation
The successful synthesis of Ethyl 2-aminonicotinate via either route can be confirmed through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.13 (dd, J = 4.9, 1.9 Hz, 1H, H-6), 7.98 (dd, J = 7.8, 1.9 Hz, 1H, H-4), 6.64 (dd, J = 7.8, 4.9 Hz, 1H, H-5), 5.95 (s, 2H, -NH₂), 4.34 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.37 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.9, 158.9, 151.8, 139.1, 114.7, 108.2, 60.8, 14.5.
Synthetic Pathways Overview
The diagram below illustrates the two synthetic routes for the preparation of Ethyl 2-aminonicotinate.
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution of this compound
This procedure details the synthesis of Ethyl 2-aminonicotinate from this compound via a nucleophilic aromatic substitution reaction with ammonia.
Procedure:
-
A mixture of this compound (1.0 g, 5.91 mmol) and aqueous ammonia (28%, 10 mL) is heated in a sealed tube at 120 °C for 4 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water (20 mL).
-
The resulting mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford Ethyl 2-aminonicotinate as a white to pale yellow solid.
-
Yield: 95%.
Route 2: Fischer Esterification of 2-aminonicotinic acid
This protocol describes the synthesis of Ethyl 2-aminonicotinate by the acid-catalyzed esterification of 2-aminonicotinic acid with ethanol.
Procedure:
-
To a suspension of 2-aminonicotinic acid (1.0 g, 7.24 mmol) in absolute ethanol (15 mL) at 0 °C, concentrated sulfuric acid (0.5 mL) is added dropwise with stirring.
-
The reaction mixture is then heated to reflux (approximately 78 °C) for 5 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield Ethyl 2-aminonicotinate.
-
Yield: 93%.
A Comparative Guide to Purity Assessment of Synthesized Ethyl 2-fluoronicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For novel compounds such as Ethyl 2-fluoronicotinate derivatives, which are important building blocks in medicinal chemistry, a robust and reliable purity assessment is paramount. This guide provides a comparative overview of key analytical techniques for determining the purity of these compounds, complete with experimental protocols and performance data to aid in method selection and implementation.
Overview of Analytical Techniques
A multi-tiered approach is often necessary for the comprehensive purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis of the main component and non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for the identification and quantification of volatile and semi-volatile impurities. Given the fluorine moiety in this compound, Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy offers a highly specific and powerful tool for purity determination without the need for a reference standard of the analyte itself.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds due to its high resolution, sensitivity, and accuracy. A well-developed HPLC method can effectively separate the main compound from its potential impurities, such as unreacted starting materials and by-products.
Table 1: Comparison of HPLC Performance with Alternative Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection and identification. | Quantitative determination based on the direct proportionality of the NMR signal area to the number of ¹⁹F nuclei. |
| Applicability | Broad range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Fluorine-containing compounds. |
| Specificity | High; can separate structurally similar impurities. | Very high; provides structural information for impurity identification. | Exceptional; highly specific to the fluorine nucleus, minimal signal overlap. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate (µg to mg level). |
| Quantification | Requires a certified reference standard of the analyte. | Requires reference standards for accurate quantification of impurities. | Can be performed with an internal or external standard of a different fluorine-containing compound. |
| Sample Throughput | Moderate to high. | Moderate. | High. |
| Cost (Operational) | Moderate (solvents, columns). | High (gases, columns, derivatizing agents). | Moderate to high (instrument time, deuterated solvents). |
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound derivatives.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to achieve a similar concentration of 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For a quantitative assay, a calibration curve is constructed using a series of standard solutions of known concentrations.
Table 2: Illustrative HPLC Method Validation Data for a Pyridine Derivative
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.5% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the synthesized product, such as residual solvents or volatile by-products.
This protocol provides a general method for the analysis of volatile impurities in this compound.
Chromatographic and Spectrometric Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
Solution Preparation:
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Data Analysis:
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard and a calibration curve for each identified impurity.
Table 3: Illustrative GC-MS Performance Data for Impurity Analysis
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| LOD | 0.1 - 1 ppm |
| LOQ | 0.3 - 3 ppm |
| Precision (% RSD) | < 10% |
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
For fluorine-containing compounds like this compound, ¹⁹F qNMR is a highly specific and accurate method for purity determination.[1][2] It offers the advantage of not requiring a reference standard of the analyte itself, instead utilizing an internal or external standard containing fluorine.[3]
This protocol describes a general procedure for determining the purity of this compound using ¹⁹F qNMR with an internal standard.
NMR Spectrometer and Parameters:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃, Acetone-d₆).
-
Internal Standard: A high-purity, stable fluorine-containing compound with a known chemical structure and a resonance that does not overlap with the sample's signals (e.g., trifluorotoluene).
-
Pulse Sequence: A standard one-pulse ¹⁹F experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the sample and the standard to ensure complete relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or higher).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to dissolve both components completely.
Data Analysis:
The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / N_F_sample) * (N_F_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral area of the NMR signal
-
N_F = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Table 4: Illustrative ¹⁹F qNMR Method Validation Data
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Precision (% RSD) | < 1.0% |
Workflow and Signaling Pathways
A logical workflow for the purity assessment of a newly synthesized batch of this compound derivative is crucial for ensuring comprehensive analysis. The following diagram illustrates a typical workflow.
Caption: Purity assessment workflow for this compound.
Conclusion
The purity assessment of synthesized this compound derivatives requires a combination of analytical techniques to ensure a comprehensive evaluation. HPLC is the workhorse for quantitative purity determination and profiling of non-volatile impurities. GC-MS is essential for identifying and quantifying volatile impurities and residual solvents. For these fluorinated compounds, ¹⁹F qNMR provides a highly specific and accurate orthogonal method for purity confirmation. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity and accuracy. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the development and quality control of these important pharmaceutical intermediates.
References
Benchmarking the efficiency of fluorination methods for nicotinic acid
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic methodologies for the introduction of fluorine into the nicotinic acid scaffold, complete with experimental data and protocols.
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. Fluorinated pharmaceuticals often exhibit enhanced metabolic stability, increased bioavailability, and improved binding affinity. Nicotinic acid, an essential B vitamin, and its derivatives are prevalent motifs in numerous therapeutic agents. Consequently, the development of efficient and regioselective methods for the fluorination of nicotinic acid is of significant interest to the medicinal chemistry community. This guide provides a comparative analysis of various fluorination strategies, presenting quantitative data and detailed experimental protocols to inform methodology selection.
Comparison of Fluorination Methods for Nicotinic Acid Derivatives
The following table summarizes the efficiency of different fluorination methods for producing fluoronicotinic acid derivatives. The data has been compiled from peer-reviewed scientific literature and patents.
| Fluorination Method | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Nucleophilic Aromatic Substitution | Methyl 3-nitro-4-pyridinecarboxylate | Methyl 3-fluoro-4-pyridinecarboxylate | KHF2, 200 °C | 38 | |
| 6-Chloronicotinic acid 2,3,5,6-tetrafluorophenyl ester | 6-Fluoronicotinic acid ester | [¹⁸F]Fluoride, 40 °C | 60-70 | [1] | |
| 6-Bromonicotinic acid tert-butyl ester | 6-Fluoronicotinic acid | Tetramethylammonium fluoride, 40-50 °C; then hydrolysis | 85.6 | ||
| Balz-Schiemann Reaction | 5-Amino-3-methylpyridine | 5-Fluoronicotinic acid | 1. Diazotization 2. Permanganate oxidation | 77.3 | |
| Oxidation of Fluorinated Precursor | 2-Fluoro-5-methylpyridine | 2-Fluoronicotinic acid | KMnO₄, KOH, 95 °C | ~45 | |
| 3-Fluoroquinoline | 5-Fluoronicotinic acid | Oxidation followed by decarboxylation | N/A |
Note: Direct electrophilic fluorination of the parent nicotinic acid molecule is challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the carboxylic acid group. Literature primarily reports the fluorination of activated precursors or the use of multi-step synthetic sequences.
Experimental Protocols
Detailed methodologies for key fluorination strategies are provided below. These protocols are representative examples and may require optimization for specific substrates or scales.
Protocol 1: Nucleophilic Aromatic Substitution of a Chloronicotinate
This protocol is adapted from the synthesis of a 6-fluoronicotinic acid derivative.
Reaction: Synthesis of 6-Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester
Materials:
-
6-Chloronicotinic acid 2,3,5,6-tetrafluorophenyl ester (starting material)
-
Kryptofix 2.2.2.
-
Potassium carbonate
-
[¹⁸F]Fluoride in aqueous solution
-
Acetonitrile
Procedure:
-
To a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile, add the aqueous [¹⁸F]fluoride solution.
-
Azeotropically dry the mixture by heating under a stream of nitrogen.
-
Add a solution of 6-chloronicotinic acid 2,3,5,6-tetrafluorophenyl ester in acetonitrile to the dried residue.
-
Heat the reaction mixture at 40 °C.
-
Monitor the reaction progress by radio-TLC.
-
Upon completion, purify the product using a Sep-Pak cartridge to yield 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester.[1]
Protocol 2: Balz-Schiemann Reaction followed by Oxidation
This protocol outlines a multi-step synthesis of 5-fluoronicotinic acid.
Reaction: Synthesis of 5-Fluoronicotinic Acid from 5-Amino-3-methylpyridine
Step 1: Diazotization and Fluorination (Modified Schiemann Reaction)
-
Convert 5-amino-3-methylpyridine to its diazonium fluoroborate salt using sodium nitrite and fluoroboric acid.
-
Thermally decompose the diazonium salt to yield 3-methyl-5-fluoropyridine.
Step 2: Oxidation
-
Dissolve 3-methyl-5-fluoropyridine in water.
-
Add potassium permanganate portion-wise while maintaining the reaction temperature.
-
Heat the mixture to drive the reaction to completion.
-
Filter the hot solution to remove manganese dioxide.
-
Cool the filtrate and acidify with a suitable acid (e.g., HCl) to precipitate the 5-fluoronicotinic acid.
-
Collect the product by filtration and recrystallize from water to obtain the pure product.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the described fluorination methods.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-fluoronicotinate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Ethyl 2-fluoronicotinate is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. According to safety data sheets, this compound is an irritant, capable of causing skin, eye, and respiratory irritation. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood. Adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound is governed by local, state, and federal regulations for hazardous waste. It should never be disposed of down the drain or in regular trash.[1][2] The following procedure outlines the standard protocol for its collection and disposal as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "Hazardous Waste - this compound".
-
This waste must be segregated from other incompatible waste streams to prevent dangerous chemical reactions. For instance, it should not be mixed with strong oxidizing agents.
Step 2: Waste Collection and Containerization
-
Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container should be in good condition, free from cracks or rust.[3]
-
The original product container can be reused for waste collection if it is in good condition and properly relabeled.
-
Ensure the container is kept tightly sealed except when adding waste to prevent the release of vapors.[1][3]
-
Do not overfill the waste container; a general guideline is to fill it to no more than 80% of its capacity to allow for vapor expansion.
Step 3: Labeling of Hazardous Waste
-
The label must include the following information:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]
-
The concentration and approximate volume of the waste.
-
The date when the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage of Hazardous Waste
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or heat.
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks or spills.[1][3]
Step 5: Arranging for Disposal
-
Once the waste container is full or is no longer being added to, arrange for its pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal of Empty Containers
-
Empty containers that once held this compound must also be disposed of properly.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[2][3]
-
After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface or remove the original label.[1][5] Always check with your institution's EHS for specific guidance on empty container disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
Occupational Exposure Limits
A specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies. In the absence of a specific OEL, it is crucial to handle this compound with the assumption that it is a potent irritant and to minimize exposure through the consistent use of engineering controls and personal protective equipment.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Ethyl 2-fluoronicotinate
Essential Safety and Handling Guide for Ethyl 2-fluoronicotinate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safe handling and disposal of this substance.
Immediate Safety and Hazard Information
This compound and similar compounds are considered hazardous. Direct contact can cause skin and eye irritation, and inhalation may lead to respiratory irritation.[1][2][3][4] It is imperative to handle this chemical with appropriate engineering controls and personal protective equipment at all times. Thermal decomposition may release toxic and corrosive gases, such as carbon oxides, nitrogen oxides, and phosgene.[5]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2][3][4]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2][3][4] Remove contaminated clothing and wash it before reuse.[2][3][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[2][3][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][3][4]
-
If Swallowed: Clean your mouth with water and drink plenty of water afterward. Do not induce vomiting. Never give anything by mouth to an unconscious person.[6] Seek medical attention.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles.[1][5] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Skin Protection | Wear protective gloves (e.g., rubber, 4H™, or Silver Shield™ for extended exposure) and a lab coat or other protective clothing.[1][5] | Prevents skin contact, which can cause irritation.[2] Ensure gloves are suitable for the task and consider breakthrough times.[2] |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits may be exceeded or irritation is experienced, a NIOSH/MSHA-approved organic vapor respirator should be worn.[1][5] For high concentrations, a positive-pressure supplied-air respirator may be necessary.[5] | Protects against inhalation of vapors that may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.
1. Engineering Controls and Preparation:
- Always work in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2]
- Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][5]
- Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Chemical:
- Wear all required PPE as outlined in the table above.
- Avoid contact with eyes, skin, and clothing.[1]
- Avoid breathing in any fumes, mists, or vapors.[1][2]
- Use only non-sparking tools to prevent ignition sources.[1]
- Keep the container tightly closed when not in use.[1][2][3] Store in a cool, dry, and well-ventilated area.[2][3] Some related compounds may require refrigeration at 4°C.[5]
3. In Case of a Spill:
- Evacuate unnecessary personnel from the area.
- Ensure adequate ventilation.
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth.[1]
- Do not allow the spill to enter drains or waterways.[1]
- Collect the absorbed material into a suitable, labeled container for disposal.[1][2]
- Thoroughly clean the contaminated surface.[5]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Classification:
- This chemical waste is classified as hazardous.[2]
2. Disposal Procedure:
- Dispose of the contents and container in accordance with all local, regional, and national regulations.[2]
- Do not dispose of the chemical down the drain.[7]
- The waste should be sent to an approved waste disposal plant.[2][3][4]
- Contaminated packaging should be handled in the same manner as the substance itself.[7]
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
